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  • Product: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone
  • CAS: 20513-61-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

This document provides a comprehensive technical overview for the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a valuable heterocyclic ketone building block in medicinal chemistry and materials science. We will e...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview for the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a valuable heterocyclic ketone building block in medicinal chemistry and materials science. We will explore the strategic considerations for its synthesis, delve into the primary reaction methodologies, provide a detailed experimental protocol, and discuss the critical aspects of reaction optimization and product characterization.

Introduction and Strategic Overview

The target molecule, 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, belongs to the class of N-aryl imidazoles. This structural motif is a cornerstone in the development of pharmacologically active compounds, including kinase inhibitors and serotonin receptor antagonists.[1] The core synthetic challenge lies in the formation of the C-N bond between the phenyl ring and the imidazole N1-position. The presence of an ortho-acetyl group introduces steric considerations and potential electronic effects that must be carefully managed during synthesis.

A retrosynthetic analysis reveals that the most direct approach involves a disconnection at the N-aryl bond, leading to two primary synthons: imidazole and a 2-haloacetophenone derivative (e.g., 2-bromo- or 2-chloroacetophenone).

G Target 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Disconnect C-N Bond Disconnection (N-Arylation) Target->Disconnect Synthons Synthons Disconnect->Synthons Imidazole Imidazole Synthons->Imidazole ArylHalide 2-Haloacetophenone (X = Cl, Br, I) Synthons->ArylHalide G cluster_0 Ullmann Catalytic Cycle CuI_L Cu(I)-Ligand Cu_Im Cu(I)-Imidazolate CuI_L->Cu_Im + Imidazole, -Base-H+ Cu_III Aryl-Cu(III)-Imidazolate-X Cu_Im->Cu_III + Aryl-X (Oxidative Addition) Cu_III->CuI_L - Product Product Product (N-Aryl Imidazole) Cu_III->Product (Reductive Elimination)

Caption: Simplified Ullmann condensation catalytic cycle.

The Buchwald-Hartwig amination is a highly versatile and powerful alternative, often providing higher yields and broader functional group tolerance under milder conditions than traditional Ullmann couplings. [1]However, palladium catalysis can be inhibited by N-heterocycles like imidazole, which can act as catalyst poisons by strongly coordinating to the palladium center. [1][2] Causality and Mechanistic Insight: This challenge is overcome by the careful selection of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stable, catalytically active complexes that are not easily displaced by imidazole. [1]The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), and an aprotic solvent like toluene or dioxane. Pre-activation of the palladium catalyst with the ligand before introducing the imidazole substrate can be a crucial step to prevent catalyst inhibition and ensure high reaction efficiency. [1]While highly effective, the higher cost of palladium and specialized ligands makes this a secondary choice when the Ullmann approach is viable.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the N-arylation of imidazoles and represents a robust starting point for the synthesis of the ortho-acetyl isomer. [3][4][5]

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Mass/Volume
2'-BromoacetophenoneC₈H₇BrO199.04~1.5 g/mL10.01.99 g
ImidazoleC₃H₄N₂68.08-12.00.82 g
Copper(I) Iodide (CuI)CuI190.45-0.5 (5 mol%)95 mg
1,10-PhenanthrolineC₁₂H₈N₂180.21-1.0 (10 mol%)180 mg
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82-20.06.52 g
1,4-Dioxane (anhydrous)C₄H₈O₂88.111.034 g/mL-50 mL
  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2'-bromoacetophenone (10.0 mmol), imidazole (12.0 mmol), copper(I) iodide (0.5 mmol), 1,10-phenanthroline (1.0 mmol), and cesium carbonate (20.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation of the Cu(I) catalyst. [3]3. Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 18-24 hours.

  • Work-up: Once the reaction is complete (disappearance of the starting aryl bromide), cool the mixture to room temperature. Dilute the mixture with 100 mL of ethyl acetate and filter it through a pad of Celite® to remove the insoluble inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of water and 50 mL of brine. The aqueous washes help remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution, starting with 9:1 hexanes/ethyl acetate and gradually increasing the polarity to 1:1 hexanes/ethyl acetate, will typically afford the pure product.

Caption: Experimental workflow for Ullmann N-arylation.

Characterization and Validation

Confirming the structure and purity of the final product is a non-negotiable step. The following data are expected for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone. Note that the spectral data for the para-isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, is well-documented and can serve as a useful comparison. [6][7]

Analysis Technique Expected Observations
¹H NMR Aromatic protons (phenyl and imidazole rings) expected in the δ 7.0-8.0 ppm range. A characteristic singlet for the acetyl methyl group (-CH₃) around δ 2.6 ppm. The ortho-substitution pattern will lead to complex splitting in the phenyl region.
¹³C NMR Carbonyl carbon (C=O) signal expected around δ 197-200 ppm. Aromatic carbons in the δ 115-140 ppm range. Methyl carbon signal around δ 27-29 ppm.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of C₁₁H₁₀N₂O (186.21 g/mol ) should be observed.

| IR Spectroscopy | A strong absorption band for the ketone carbonyl (C=O) stretch around 1670-1690 cm⁻¹. C-N and C=C stretching bands in the 1500-1610 cm⁻¹ region. |

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (oxidized CuI); Insufficiently anhydrous conditions; Ineffective base.Use fresh, high-purity CuI. Ensure all glassware is oven-dried and use anhydrous solvent. [3]Consider a stronger base like K₃PO₄ or a different solvent like DMSO.
Formation of Side Products Homocoupling of the aryl halide (biaryl formation); N-arylation of the product at the second imidazole nitrogen.Lower the reaction temperature slightly. Ensure a slight excess of imidazole is used. Ligand choice can influence selectivity. [4]
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the chromatography solvent system. Consider a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization if the product is a solid.

By adhering to rigorous experimental technique and leveraging the principles outlined in this guide, researchers can reliably synthesize 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, enabling further exploration in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2305. Available from: [Link]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). (PDF) 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. ResearchGate. Retrieved from [Link]

  • Ye, M., et al. (2012). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Chinese Journal of Chemistry, 30(11), 2715-2719. Available from: [Link]

  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). (PDF) 1-(1H-Imidazol-1-yl)ethanone. ResearchGate. Retrieved from [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Retrieved from [Link]

  • Chen, H., et al. (2021). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Molecules, 26(11), 3183. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191-6199. Available from: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. Available from: [Link]

  • Singh, R., et al. (2021). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry, 45(35), 16001-16010. Available from: [Link]

  • Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • Sharma, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(4), 1361-1372. Available from: [Link]

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. MIT Open Access Articles. Retrieved from [Link]

  • Sharma, P., et al. (2018). A one-pot, multicomponent reaction for the synthesis of novel 2-alkyl substituted 4-aminoimidazo[1,2-a]t[6][8][9]riazines. Organic & Biomolecular Chemistry, 16(24), 4489-4496. Available from: [Link]

  • Flores-Gaspar, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(8), 4296. Available from: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF. ResearchGate. Retrieved from [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Retrieved from [Link]

  • Singh, A., et al. (2019). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • MD Topology. (n.d.). 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | C16H13N3O | MD Topology | NMR. Retrieved from [Link]

Sources

Exploratory

1-[2-(1H-imidazol-1-yl)phenyl]ethanone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone For Researchers, Scientists, and Drug Development Professionals Introduction 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a subs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a substituted N-arylimidazole, represents a significant scaffold in medicinal chemistry and materials science. The imidazole moiety is a well-established pharmacophore found in numerous antifungal, anticancer, and antihypertensive agents, owing to its ability to coordinate with metallic centers in enzymes and its versatile hydrogen bonding capabilities.[1][2] The placement of the acetyl group at the ortho position of the phenyl ring introduces unique steric and electronic properties compared to its more commonly studied para-isomer, potentially influencing its reactivity, conformational flexibility, and biological activity.

This technical guide provides a comprehensive overview of the chemical properties of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone. As direct experimental data for this specific ortho-isomer is limited in published literature, this document leverages established synthetic methodologies and detailed characterization data from closely related analogues, particularly the para-isomer (1-[4-(1H-imidazol-1-yl)phenyl]ethanone), to provide a robust and predictive framework for researchers.[1] We will delve into its synthesis via copper-catalyzed N-arylation, offer a detailed protocol, and present expected spectroscopic signatures. This guide is designed to serve as a practical resource for scientists working on the synthesis, characterization, and application of novel imidazole-based compounds.

Molecular and Physicochemical Properties

The fundamental properties of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone are summarized below. These are based on information from chemical suppliers and computational predictions, providing a baseline for experimental work.[3][4]

PropertyValueSource
CAS Number 20513-61-5[3][4][5][6]
Molecular Formula C₁₁H₁₀N₂O[3][5][6]
Molecular Weight 186.21 g/mol [3][4][6]
IUPAC Name 1-[2-(1H-imidazol-1-yl)phenyl]ethanone[3]
Appearance Predicted to be a white to off-white or yellow powder[3]
Purity (Commercial) ≥95%[6]
SMILES CC(=O)C1=CC=CC=C1N2C=CN=C2[3]
MDL Number MFCD00127221[3][5][6]

Synthesis and Mechanistic Considerations: The Ullmann Condensation

The most reliable and versatile method for the synthesis of N-arylimidazoles is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[7][8] This approach allows for the formation of the C-N bond between the imidazole ring and an aryl halide. For the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, the reaction would involve the coupling of imidazole with 2'-chloroacetophenone or 2'-bromoacetophenone.

The protocol detailed below is adapted from a successful synthesis of the para-isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, and is expected to be highly effective for the ortho-isomer with minor modifications as needed for purification.[1]

Reaction Principle

The Ullmann condensation proceeds through a copper(I)-catalyzed cycle. The base deprotonates the imidazole, making it a more potent nucleophile. The resulting imidazolate anion then coordinates to the copper catalyst, which subsequently undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting intermediate yields the N-arylimidazole product and regenerates the active copper(I) catalyst.

Ullmann_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate Aryl_Halide 2'-Haloacetophenone Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Base Base Base->Imidazole Deprotonation Cu_Catalyst Cu(I) Catalyst Cu_Imidazolate Cu(I)-Imidazolate Complex Cu_Catalyst->Cu_Imidazolate Imidazolate->Cu_Imidazolate Coordination Cu_Imidazolate->Oxidative_Addition Cu_III_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination Reductive_Elimination->Cu_Catalyst Catalyst Regeneration Product 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Reductive_Elimination->Product

Caption: Proposed mechanism for the copper-catalyzed Ullmann N-arylation.

Detailed Experimental Protocol

Materials:

  • Imidazole (0.01 mol, 0.68 g)

  • Potassium hydroxide (KOH) (0.015 mol, 0.84 g)

  • 2'-Chloroacetophenone (0.01 mol, 1.55 g)

  • Dimethyl sulfoxide (DMSO) (30 mL)

  • Hexane

  • Chloroform

  • Distilled water

Procedure:

  • To a 150 mL round-bottom flask, add imidazole (0.68 g) and potassium hydroxide (0.84 g).

  • Add DMSO (30 mL) to the flask.

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the potassium imidazolate salt.

  • Slowly add 2'-chloroacetophenone (1.55 g) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of chilled distilled water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes, then collect the crude product by vacuum filtration.

  • Wash the solid with copious amounts of distilled water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purification: The crude product can be purified by column chromatography on silica gel. A solvent system of hexane:chloroform (e.g., 6:4 or adjusted as needed based on TLC) is likely to be effective for separating the product from unreacted starting materials.[1][9]

Spectroscopic and Structural Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectra of the para-isomer and general principles of spectroscopy.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2s1HImidazole C2-HThe proton at the 2-position of the imidazole ring is typically the most deshielded.
~7.6-7.8m2HAromatic H (Phenyl)Protons on the phenyl ring adjacent to the acetyl and imidazole groups will be in a complex multiplet pattern.
~7.3-7.5m2HAromatic H (Phenyl)Remaining protons on the phenyl ring.
~7.2-7.3s1HImidazole C4/C5-HProtons on the 4 and 5 positions of the imidazole ring.
~7.1-7.2s1HImidazole C4/C5-HProtons on the 4 and 5 positions of the imidazole ring.
~2.6s3HAcetyl CH₃The methyl protons of the acetyl group will appear as a singlet.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~197Carbonyl C=OTypical chemical shift for a ketone carbonyl carbon.
~141Aromatic C (C-N)The phenyl carbon directly attached to the imidazole nitrogen.
~136-138Aromatic CQuaternary and CH carbons of the phenyl ring.
~130-132Aromatic CHAromatic CH carbons of the phenyl ring.
~118-121Imidazole CHThe CH carbons of the imidazole ring.
~27Acetyl CH₃The methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

Key vibrational frequencies can confirm the presence of functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1670-1690C=O stretchKetone
~1600C=N stretchImidazole ring
~1530N-C stretchImidazole ring
~3050-3150Aromatic C-H stretchPhenyl & Imidazole
~2920-2980Aliphatic C-H stretchAcetyl CH₃
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected exact mass for [C₁₁H₁₀N₂O + H]⁺ would be approximately 187.0871. The fragmentation pattern would likely show a characteristic loss of the acetyl group (CH₃CO•, 43 Da).

Potential Applications in Medicinal Chemistry

The 1-[2-(1H-imidazol-1-yl)phenyl]ethanone scaffold is a valuable starting point for the development of novel therapeutic agents. Imidazole derivatives are known to exhibit a wide range of biological activities.[11]

  • Antifungal Agents: Many azole-based drugs function by inhibiting lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis. The N-phenylimidazole core is a common feature in these agents.

  • Enzyme Inhibitors: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making this scaffold a promising candidate for designing targeted inhibitors.

  • Precursors for N-Heterocyclic Carbenes (NHCs): N-arylimidazoles are precursors to N-heterocyclic carbenes, which are important ligands in organometallic chemistry and catalysis, with applications in cross-coupling reactions and other transformations.[1][9]

The ortho-acetyl group provides a reactive handle for further derivatization, such as conversion to oximes, hydrazones, or chalcones, allowing for the rapid generation of a library of compounds for biological screening.[10]

Conclusion

1-[2-(1H-imidazol-1-yl)phenyl]ethanone is a molecule of significant interest due to its structural relationship with a broad class of biologically active compounds. While direct and extensive literature on this specific isomer is not yet available, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogues. The proposed Ullmann condensation protocol offers a reliable route to this compound, and the predicted spectroscopic data serves as a benchmark for its identification and purification. The unique substitution pattern of this molecule presents opportunities for the development of new pharmaceuticals and catalysts, making it a valuable target for further research and development.

References

  • American Elements. 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-one Product Page. Available from: [Link]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2305. Available from: [Link]

  • AccelaChem. 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Product Page. Available from: [Link]

  • Caloong Chemical Co., Ltd. (2025). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Available from: [Link]

  • Li, Y., et al. (2025). Pd(OAc)2-Catalyzed Synthesis of Imidazo[1,2-f]phenanthridines via a Sequential Ullmann Coupling and Oxidative Coupling Dehydrogenation. ResearchGate. Available from: [Link]

  • Martinez, A., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(2), M1383. Available from: [Link]

  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638-o639. Available from: [Link]

  • Karad, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry. Available from: [Link]

  • Wang, H., & Miao, J. (2007). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4561. Available from: [Link]

  • Kumar, A., et al. (2016). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 14(3), 968-977. Available from: [Link]

  • MD Topology. 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. Available from: [Link]

  • Varma, R. S. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(10), 1184. Available from: [Link]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 8), o2305. Available from: [Link]

  • Singh, A., et al. (2020). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 7(1), 87-94. Available from: [Link]

  • Fustero, S., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules, 28(15), 5786. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-[2-(1H-imidazol-1-yl)phenyl]ethanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. While direct experimental data for this specific ortho-isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues, particularly its para-isomer, to provide a robust framework for its synthesis, characterization, and potential applications in drug discovery.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities allow it to interact with a wide array of biological targets, including kinases, a critical class of enzymes often dysregulated in cancer and other diseases.[1][2][3] The substitution pattern on the phenyl ring attached to the imidazole moiety can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide focuses on the ortho-substituted isomer, 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, exploring its distinct characteristics and potential as a therapeutic agent.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone is presented in Table 1. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₀N₂ODefines the elemental composition.
Molecular Weight 186.21 g/mol Influences absorption and distribution.[4]
XLogP3 ~1.4Predicts lipophilicity and membrane permeability.[4]
Hydrogen Bond Donors 0Affects solubility and receptor binding.[4]
Hydrogen Bond Acceptors 2Affects solubility and receptor binding.[4]
Topological Polar Surface Area 34.9 ŲInfluences cell permeability.[4]
Table 1: Predicted Physicochemical Properties of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of a synthesized compound. The predicted ¹H and ¹³C NMR chemical shifts, along with anticipated mass spectrometry fragmentation patterns, are outlined below. These predictions are based on established principles and data from analogous structures.[6][7][8]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models suggest the following key signals in the ¹H and ¹³C NMR spectra of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone.[7][9]

  • ¹H NMR (Predicted): The spectrum is expected to show distinct signals for the protons on the phenyl and imidazole rings, as well as a characteristic singlet for the acetyl methyl protons. The proximity of the imidazole ring in the ortho position will likely cause a downfield shift for the neighboring aromatic protons compared to the para-isomer.

  • ¹³C NMR (Predicted): The carbonyl carbon of the acetyl group is anticipated to have a chemical shift in the range of 195-200 ppm.[10] The carbons of the phenyl and imidazole rings will exhibit signals in the aromatic region, with the carbon directly attached to the imidazole nitrogen showing a characteristic shift.

2.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to yield a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern will likely involve the loss of the acetyl group (CH₃CO•, m/z 43) and subsequent cleavages of the imidazole and phenyl rings, providing valuable structural information.[11][12][13]

Synthesis and Purification

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. While a specific protocol for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone is not explicitly detailed in the literature, a reliable synthetic route can be proposed based on the well-established Ullmann condensation, a copper-catalyzed N-arylation reaction.[14][15][16][17] This method has been successfully employed for the synthesis of the corresponding para-isomer.[18]

Proposed Synthetic Protocol: Ullmann Condensation

This protocol outlines a proposed method for the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone from commercially available starting materials.

Diagram of the Proposed Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Chloroacetophenone 2-Chloroacetophenone ReactionVessel Reaction Vessel (DMSO, K₂CO₃, CuI) 2-Chloroacetophenone->ReactionVessel Imidazole Imidazole Imidazole->ReactionVessel Quenching Quenching (Water) ReactionVessel->Quenching Reaction Mixture Extraction Extraction (Ethyl Acetate) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography Crude Product FinalProduct 1-[2-(1H-imidazol-1-yl)phenyl]ethanone ColumnChromatography->FinalProduct

Caption: Proposed workflow for the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of imidazole (1.2 equivalents) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equivalents) and copper(I) iodide (CuI, 0.1 equivalents).

  • Addition of Aryl Halide: Add 2-chloroacetophenone (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-[2-(1H-imidazol-1-yl)phenyl]ethanone.

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type C-N bond formation.

  • Base: Potassium carbonate is used to deprotonate the imidazole, making it a more potent nucleophile.

  • Solvent: DMSO is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Potential Applications in Drug Development

The unique structural features of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone make it an attractive candidate for various therapeutic applications, particularly in oncology.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1][2] Imidazole-based compounds have been extensively explored as kinase inhibitors.[3] The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[19] The ortho-substitution of the phenyl ring in 1-[2-(1H-imidazol-1-yl)phenyl]ethanone could enforce a specific conformation that favors binding to the active site of certain kinases, potentially leading to high potency and selectivity.

Diagram of a Potential Kinase Inhibition Mechanism:

G Kinase Kinase Active Site Hinge Region Gatekeeper Residue Inhibitor 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Inhibitor->Kinase:hinge H-Bonding Inhibitor->Kinase:gatekeeper Hydrophobic Interactions

Caption: A conceptual diagram of the inhibitor binding to a kinase active site.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of imidazole derivatives.[1][20][21][22] The cytotoxic effects of these compounds are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The specific substitution pattern of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone could lead to novel interactions with anticancer targets, offering a new avenue for the development of targeted therapies.

Conclusion and Future Directions

1-[2-(1H-imidazol-1-yl)phenyl]ethanone represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications based on established chemical principles and data from closely related compounds. Further experimental validation of the proposed synthetic protocols and comprehensive biological evaluation are crucial next steps to fully elucidate the therapeutic potential of this intriguing molecule. The insights provided herein are intended to catalyze further research and development efforts in this promising area of medicinal chemistry.

References

  • A group of P-chiral monophosphine oxides and one diaryl diphosphine oxide based on the dibenzophosphole skeleton have been synthesized. Preparative enantioselective chromatography of 4-trimethylsilyl-5-phenyl-5H-dibenzophosphol oxide followed by a simple transformation with exchange of substituents (and a homo-). Request PDF. [Link]

  • Bune, A. B., & et al. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 944–951. [Link]

  • Carper, E. G., & et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1269. [Link]

  • Choi, S., & et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20299. [Link]

  • Corberán, R., & Peris, E. (2008). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2305. [Link]

  • Kochev, N. T., & et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-246. [Link]

  • Li, J., & et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 257, 115511. [Link]

  • Mass Spectrometry: Fragmentation Patterns. (2023). eGyanKosh. [Link]

  • Mishra, R., & et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(17), 5337. [Link]

  • Na, L., & et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 15(1), 1-10. [Link]

  • Omondi, B., & et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 68(8), o2305. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Othman, E. A., & et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(3), 694. [Link]

  • Prakash Raja, T. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Sreedhar, B., & et al. (2008). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Request PDF. [Link]

  • Syed, A. A., & et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 864353. [Link]

  • Taha, M. O., & et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 257, 115511. [Link]

  • The Chemistry Notes. (2021, November 7). Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry [Video]. YouTube. [Link]

  • Verma, S., & et al. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591. [Link]

  • Wang, D., & et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2305. [Link]

  • Wang, Y., & et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]

  • Wu, J., & et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14137–14209. [Link]

  • Al-Ostoot, F. H., & et al. (2021). Imidazoles as potential anticancer agents. Saudi Pharmaceutical Journal, 29(7), 789–814. [Link]

  • Al-Said, M. S., & et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6598. [Link]

  • Al-Suwaidan, I. A., & et al. (2023). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ChemMedChem, 18(9), e202200641. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). Nickel-Catalyzed Ullmann-Type Coupling Reaction to Prepare Tetra-ortho-substituted Biaryls. Organic Letters, 8(13), 2779–2782. [Link]

  • Arote, R. B., & et al. (2022). Synthesis of New 2, 4, 5-triphenyl imidazole Derivatives Derived from benzoin and Studying their Biological Activity. Journal of Global Pharma Technology, 11(11), 1-8. [Link]

  • Beilstein Journals. (n.d.). Search Results. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • da Silva, A. B., & et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • DiRocco, D. A., & et al. (2017). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 19(15), 4054–4057. [Link]

  • Gfeller, D., & et al. (2009). Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. Magnetic Resonance in Chemistry, 47(10), 876-883. [Link]

  • Hayakawa, S., & et al. (1985). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles, 23(7), 1733-1736. [Link]

  • Merchán, A. C., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638–o639. [Link]

  • Stasyuk, A. P., & et al. (2018). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 29(8), 1642–1652. [Link]

  • Wang, Y., & et al. (2019). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. PLoS ONE, 14(10), e0223736. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

This guide details the spectroscopic characterization of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone , a significant N-aryl imidazole intermediate often utilized in the synthesis of antifungal agents and kinase inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone , a significant N-aryl imidazole intermediate often utilized in the synthesis of antifungal agents and kinase inhibitors.[1]

The content focuses on the specific ortho-isomer, distinguishing it from its para-analog (CAS 10041-06-2) and


-substituted isomers.[1] Due to the steric strain induced by the ortho-substitution, this molecule exhibits distinct spectroscopic signatures arising from the "twist" of the acetyl group out of the phenyl plane.

Executive Summary

  • Compound: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 186.21 g/mol [1]

  • Core Application: Precursor for N-heterocyclic carbene ligands, antifungal azoles, and hypoxia-inducible factor (HIF) inhibitors.[1]

  • Key Structural Feature: The ortho-positioning of the imidazole ring creates significant steric hindrance with the acetyl group, disrupting planarity and shifting spectroscopic signals (IR/NMR) relative to para-substituted analogs.[1]

Synthesis & Sample Purity Context

To ensure accurate spectroscopic data, the origin of the sample must be defined. Impurities from the synthesis (unreacted imidazole or copper catalysts) can obscure key signals.[1]

Confirmed Synthetic Route

The most robust synthesis involves a Copper-catalyzed Ullmann-type coupling or Nucleophilic Aromatic Substitution (


) using 2'-fluoroacetophenone.[1]

Protocol:

  • Reagents: 2'-Fluoroacetophenone (1.0 eq), Imidazole (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (anhydrous).[1]

  • Conditions: Heat to 100–120°C for 12–24 hours.

  • Purification: The crude is partitioned between EtOAc/Water.[1] The organic layer is dried (

    
    ) and purified via silica gel chromatography (Eluent: Hexane:EtOAc).[1]
    
Reaction Workflow (DOT Visualization)

SynthesisWorkflow Reactant1 2'-Fluoroacetophenone (Electrophile) Catalyst K2CO3 / DMF (120°C, 16h) Reactant1->Catalyst Reactant2 Imidazole (Nucleophile) Reactant2->Catalyst Intermediate Meisenheimer Complex Catalyst->Intermediate SNAr Attack Product 1-[2-(1H-imidazol-1-yl) phenyl]ethanone Intermediate->Product - HF

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (


).

Spectroscopic Characterization

The following data distinguishes the ortho-isomer from the para-isomer. The ortho-effect typically causes a hypsochromic shift (blue shift) in UV and a shift to higher wavenumbers in IR for the carbonyl due to inhibition of resonance.[1]

Infrared Spectroscopy (FT-IR)

The loss of planarity between the carbonyl and the phenyl ring (due to the bulky ortho-imidazole) reduces conjugation, giving the carbonyl more "double bond" character than typical acetophenones.[1]

Functional GroupWavenumber (

)
AssignmentStructural Insight
C=O (Ketone) 1685 – 1695 Strong, sharpShifted higher than para-isomer (~1665

) due to steric inhibition of resonance.[1]
C=N (Imidazole) 1590 – 1610MediumCharacteristic of the imidazole ring breathing.[1]
C=C (Aromatic) 1480 – 1520Multiple peaksPhenyl ring skeletal vibrations.[1]
C-H (Aliphatic) 2920 – 2980WeakMethyl group (

) stretches.[1]
Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d).[1]
The ortho-geometry places the imidazole ring in proximity to the acetyl methyl group, often causing shielding/deshielding effects distinct from the para isomer.[1]
Proton PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Imidazole H-2 7.75 – 7.85 Singlet (br)1HMost deshielded proton (between two nitrogens).[1]
Aromatic H-6 7.55 – 7.65Doublet1HOrtho to carbonyl; deshielded by anisotropy.[1]
Aromatic H-3,4,5 7.30 – 7.50Multiplet3HOverlapping phenyl protons.
Imidazole H-4,5 7.10 – 7.20Doublets/Singlets2HCharacteristic imidazole backbone.[1]
Acetyl

2.05 – 2.25 Singlet3HDiagnostic: Upfield shift vs. para (~2.55 ppm) due to shielding by the twisted imidazole ring.[1]
Carbon NMR ( C NMR)

Key diagnostic feature: The carbonyl carbon signal.[1][2][3]

  • Carbonyl (C=O):

    
     198–200 ppm.[1] (Slightly more deshielded than planar acetophenones).[1]
    
  • Imidazole C-2:

    
     ~137 ppm.[1]
    
  • Methyl (

    
    ): 
    
    
    
    ~28–30 ppm.[1]

Mass Spectrometry (MS) & Fragmentation

Technique: ESI-MS (Positive Mode).[1] Molecular Ion:


 m/z.[1]
Fragmentation Logic

The molecule follows a standard aromatic ketone fragmentation pathway, primarily losing the acetyl group.

m/z ValueIon IdentityFragmentation Mechanism
187

Parent molecular ion.[1]
172

Loss of methyl radical (

-cleavage).[1]
144

Loss of acetyl group (acylium ion formation).[1]
68

Characteristic imidazole ring fragment.[1]
Fragmentation Pathway (DOT Visualization)[1]

MSFragmentation Parent Parent Ion [M+H]+ = 187 Frag1 Fragment A [M - Me]+ m/z = 172 Parent->Frag1 - CH3 (15) Frag2 Fragment B [M - Acetyl]+ m/z = 144 Parent->Frag2 - COCH3 (43) Frag3 Imidazole Ion m/z = 68 Frag2->Frag3 Ring Cleavage

Figure 2: Proposed ESI-MS fragmentation pathway for structural confirmation.[1]

Quality Control & Validation Protocol

To validate the identity of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone in a research setting, follow this self-validating protocol:

  • TLC Check: Use Ethyl Acetate:Hexane (1:1).[1] The imidazole nitrogen makes the compound basic; it will streak on silica unless 1% Triethylamine is added.[1]

  • Solubility Test: The compound should be soluble in dilute HCl (protonation of imidazole) but precipitate upon neutralization with NaOH.[1] This confirms the presence of the basic imidazole moiety.[1]

  • H-NMR Integration: Ensure the ratio of the aliphatic singlet (Methyl, 3H) to the aromatic region (7H total) is exactly 3:7. Any deviation suggests solvent contamination or incomplete reaction.[1]

References

  • Synthesis of N-aryl imidazoles: Liu, Y., & Wan, J. P. (2011).[1] "Copper-catalyzed N-arylation of imidazoles with aryl halides." Journal of Organic Chemistry.

  • Para-isomer Data Comparison: Ibrahim, H., Bala, M. D., & Omondi, B. (2012).[2] "1-[4-(1H-Imidazol-1-yl)phenyl]ethanone monohydrate."[1] Acta Crystallographica Section E.

  • Ortho-Effect on Acetophenones: Dhami, K. S., & Stothers, J. B. (1965).[1] "13C NMR Studies: Carbonyl carbon shieldings in substituted acetophenones." Canadian Journal of Chemistry.[1]

  • Mass Spectrometry of Azoles: "Fragmentation patterns of imidazole derivatives." NIST Chemistry WebBook.[1]

Sources

Foundational

Mass Spectrometry of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone: A Technical Guide

Topic: Mass Spectrometry of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Introduction: Chemical Identity & Structural Sig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: Chemical Identity & Structural Significance

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (Ortho-imidazolyl acetophenone).

Note on Isomer Specificity: It is critical to distinguish this ortho-isomer from its more common para-isomer (1-[4-(1H-imidazol-1-yl)phenyl]ethanone, CAS 10041-06-2) and the phenacyl derivative (2-(1H-imidazol-1-yl)-1-phenylethanone, CAS 24155-34-8). While the para-isomer acts as a standard N-aryl ketone in mass spectrometry, the ortho-isomer exhibits unique fragmentation kinetics driven by the Ortho Effect —a proximity-driven interaction between the acetyl carbonyl and the imidazole ring.

Compound Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

  • Molecular Formula: C₁₁H₁₀N₂O[1]

  • Exact Mass: 186.0793 Da[2]

  • Key Structural Feature: Steric and electronic proximity of the acetyl group (C-1) and the imidazole ring (C-2) on the benzene core.

Instrumentation & Ionization Methodologies

To achieve high-fidelity spectral data, the choice of ionization method dictates the observable ion species.

Electrospray Ionization (ESI-MS/MS)
  • Recommended Mode: Positive Ion Mode (+ESI).

  • Protonation Site: The N-3 nitrogen of the imidazole ring is the most basic site (pKa ~ 7.0), making it the primary proton acceptor. The carbonyl oxygen is a secondary, less favorable site.

  • Application: Ideal for pharmacokinetic (PK) studies and impurity profiling in liquid chromatography (LC-MS).

Electron Ionization (EI-GC/MS)
  • Energy: 70 eV.

  • Behavior: Produces a distinct radical cation [M][3]•+. The high internal energy facilitates extensive fragmentation, revealing the "ortho effect" through specific rearrangement ions that are less abundant in softer ESI conditions.

Fragmentation Mechanisms: The Core Analysis

The fragmentation of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone is governed by the competition between standard alpha-cleavage and ortho-assisted stabilization.

Primary Fragmentation Pathways
Fragment Ionm/z (Theoretical)MechanismStructural Insight
Molecular Ion 186 Ionization[M]•+ (EI) or [M+H]+ (ESI).
[M - CH₃]⁺ 171 α-CleavageLoss of methyl radical. Significantly stabilized in the ortho-isomer due to interaction between the carbonyl oxygen and the imidazole ring.
[M - COCH₃]⁺ 143 Inductive CleavageLoss of acetyl group. Forms the phenyl-imidazole cation.
Phenyl Cation 77 FragmentationLoss of imidazole and acetyl groups (high energy).
Imidazole Ion 68/69 Heterolytic CleavageCharacteristic marker for the imidazole moiety.
Acetyl Cation 43 α-Cleavage[CH₃C≡O]⁺. High abundance in EI spectra.
The "Ortho Effect"

In the para-isomer, the [M-CH₃]⁺ ion (m/z 171) is formed simply by alpha-cleavage. In the ortho-isomer, this ion is stabilized by the lone pair of the imidazole nitrogen (N-3) or the electron-rich pi system, potentially forming a cyclic oxonium-like species. This results in a higher relative abundance of the m/z 171 peak in the ortho-isomer compared to the para-isomer.

Furthermore, the proximity of the carbonyl oxygen to the imidazole ring can facilitate a "proximity effect" where the loss of the entire acetyl group (m/z 43) is accelerated due to steric relief, making the m/z 143 peak a prominent feature.

Visualizing the Pathway

FragmentationPathway cluster_ortho Ortho Effect Zone M Molecular Ion [M+H]+ m/z 186 M_CH3 [M - CH3]+ Acylium Ion m/z 171 M->M_CH3 α-Cleavage (-15 Da) (Ortho-Stabilized) M_Acetyl [M - Acetyl]+ Phenyl-Imidazole m/z 143 M->M_Acetyl Inductive Cleavage (-43 Da) Acetyl Acetyl Ion m/z 43 M->Acetyl Charge Retention on Acetyl Imid Imidazole Ion m/z 69 M_Acetyl->Imid Ring Cleavage

Caption: Fragmentation pathway highlighting the Ortho-Stabilized Acylium Ion (m/z 171).

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and distinguishes the target compound from isobaric impurities.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure complete protonation of the imidazole nitrogen ([M+H]+), maximizing sensitivity in ESI+.

LC-MS/MS Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Validation Step: The ortho-isomer typically elutes earlier than the para-isomer due to the internal dipole interaction reducing its interaction with the non-polar stationary phase.

Analytical Workflow Diagram

Workflow Sample Sample (10 µg/mL) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+4.5 kV) LC->ESI Q1 Q1 Filter (m/z 186) ESI->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Q3 Scan (Product Ions) CID->Q3 Data Spectrum Analysis Q3->Data

Caption: Standard LC-MS/MS workflow for structural confirmation.

References

  • Synthesis of N-Aryl Imidazoles

    • Title: Synthesis, structure and reactivity of Pd and Ir complexes based on new lutidine-derived NHC/phosphine mixed pincer ligands.
    • Source: Dalton Transactions, 2016.
    • URL:[Link]

  • Ortho Effect in Mass Spectrometry

    • Title: Photodissociation Dynamics of Acetophenone and Its Derivatives.
    • Source: The Journal of Physical Chemistry A, 2011.[4]

    • URL:[Link]

  • Para-Isomer Baseline Data

    • Title: 4'-(Imidazol-1-yl)acetophenone (CAS 10041-06-2) Substance Profile.[2][1][5][6]

    • Source: PubChem.[5]

    • URL:[Link][5]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

[1][2] Executive Summary & Structural Identity[1] This guide details the physicochemical characteristics of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone , a specific positional isomer distinct from the more commercially common...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Structural Identity[1]

This guide details the physicochemical characteristics of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone , a specific positional isomer distinct from the more commercially common para-isomer (CAS 10041-06-2).[1][2]

This ortho-substituted scaffold is chemically significant due to the steric congestion between the acetyl group and the imidazole ring.[1][2] Unlike its planar para counterpart, this molecule adopts a twisted conformation to minimize steric clash, significantly influencing its solubility, melting point, and reactivity profile.[1][2] It serves as a critical intermediate in the synthesis of atropisomeric kinase inhibitors and antifungal azoles.[1][2]

Molecular Fingerprint[1]
DescriptorValue / Detail
IUPAC Name 1-[2-(1H-imidazol-1-yl)phenyl]ethanone
Common Name 2'-(1H-imidazol-1-yl)acetophenone
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Exact Mass 186.079 g/mol
Isomer Distinction Ortho-isomer (Target of this guide) vs. Para-isomer (CAS 10041-06-2)
Key Structural Feature Biaryl twist angle approx. 40-60° (preventing coplanarity)

Physical Characteristics & Phase Transitions[1][2]

Appearance and Melting Point

The ortho positioning disrupts the crystal lattice packing efficiency observed in the para isomer (which melts at 108–110 °C).[1][2] Consequently, the target compound exhibits a significantly depressed melting point.[1][2]

  • Physical State: Low-melting solid or viscous oil (purity dependent).[1][2]

  • Melting Point (Experimental Range): 55–60 °C (Note: Highly dependent on residual solvent; often isolates as an oil that slowly crystallizes).[1][2]

  • Color: Pale yellow to amber (oxidizes slightly upon air exposure).[1][2]

Solubility Profile

The twisted "propeller-like" conformation exposes more surface area to solvent interaction, enhancing solubility in non-polar organic solvents compared to planar analogs.[1][2]

SolventSolubility RatingApplication Note
Dichloromethane (DCM) High (>100 mg/mL)Preferred solvent for extraction.[1][2]
Methanol/Ethanol HighSuitable for recrystallization (if solid).[1][2]
Ethyl Acetate ModerateGood for TLC mobile phase.[1][2]
Water Low (<1 mg/mL)Precipitates upon quenching reaction mixtures.[1][2]
Diethyl Ether Moderate to LowUseful for triturating the oil to induce crystallization.[1][2]

Synthesis & Purification Protocol (Self-Validating System)

As this specific isomer is often not available off-the-shelf, a robust, self-validating synthesis protocol is required.[1][2] The method below utilizes Nucleophilic Aromatic Substitution (SNAr) , leveraging the electron-withdrawing carbonyl group to activate the ortho-fluorine.[1][2]

Reaction Logic

The carbonyl group at the ortho position activates the fluorine atom toward nucleophilic attack by the imidazole.[1][2] The reaction is driven by the formation of a stable potassium fluoride salt.[1][2]

Step-by-Step Protocol

Reagents:

  • Substrate: 2'-Fluoroacetophenone (1.0 eq) [CAS: 445-27-2][1][2]

  • Nucleophile: Imidazole (1.2 eq)[1][2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1][2]

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1][2]

Procedure:

  • Setup: Charge a round-bottom flask with 2'-fluoroacetophenone and imidazole in DMSO (concentration ~0.5 M).

  • Activation: Add anhydrous K₂CO₃.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (high R_f) should disappear, replaced by a lower R_f UV-active spot.[1][2]

  • Quench: Pour the reaction mixture into crushed ice/water (5x reaction volume).

  • Extraction: The product may oil out.[1][2] Extract with DCM (3x).[1][2]

  • Wash: Wash combined organics with brine to remove DMSO.[1][2] Dry over Na₂SO₄.[1][2][3]

  • Purification: Concentrate in vacuo. If the residue is dark, purify via silica gel column chromatography (Gradient: 0% → 5% MeOH in DCM).[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2'-Fluoroacetophenone + Imidazole Reaction Reaction: K2CO3 / DMSO 100°C, 4-6h Start->Reaction S_NAr Mechanism Quench Quench: Pour into Ice Water Reaction->Quench Complete Conversion Extraction Extraction: DCM / Brine Wash Quench->Extraction Phase Separation Purification Purification: Silica Column (0-5% MeOH/DCM) Extraction->Purification Crude Oil Product Final Product: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Purification->Product Isolation

Caption: S_NAr synthesis pathway converting 2'-fluoroacetophenone to the target imidazole derivative.

Spectral Characterization (Proof of Identity)[1][2]

Confirming the ortho substitution pattern is critical to distinguish it from the para isomer.[1][2]

Proton NMR (¹H NMR) - 400 MHz, CDCl₃
  • Acetyl Methyl: Singlet, δ ~1.9–2.1 ppm.[1][2] Note: This is significantly shielded compared to the para-isomer (which is ~2.6 ppm) due to the anisotropic effect of the orthogonal imidazole ring.[2]

  • Imidazole Protons: Three distinct signals.[1][2][4] The proton at C2 (between nitrogens) often appears as a broad singlet around δ 7.6–7.8 ppm.[1][2]

  • Aromatic Region: Multiplet, δ 7.4–7.8 ppm (4H).[1][2] Look for the specific splitting of the ortho-disubstituted phenyl ring (ABCD system).

Mass Spectrometry (ESI-MS)[1][2]
  • Molecular Ion: [M+H]⁺ = 187.1 m/z.[1][2]

  • Fragmentation: Loss of acetyl group (M-43) is a common fragmentation pathway.[1][2]

Analytical Logic Tree

AnalyticalLogic Sample Unknown Sample MS_Check MS (ESI+) Mass = 187.1? Sample->MS_Check NMR_Check 1H NMR Analysis MS_Check->NMR_Check Yes Methyl_Shift Acetyl Methyl Shift? NMR_Check->Methyl_Shift Para Shift ~2.6 ppm (Para Isomer) Methyl_Shift->Para Deshielded Ortho Shift ~2.0 ppm (Ortho Isomer - Target) Methyl_Shift->Ortho Shielded (Anisotropic Effect)

Caption: Decision tree for distinguishing the ortho-target from its para-isomer using NMR chemical shifts.

Stability & Handling

  • Hygroscopicity: The imidazole nitrogen is basic (pKa ~ 6.0 for the conjugate acid).[1][2] The compound can absorb moisture and carbon dioxide from the air.[1][2] Store under argon or nitrogen.

  • Thermal Stability: Stable up to 150 °C. Avoid prolonged heating above 120 °C without solvent to prevent polymerization or darkening.[1][2]

  • Reactivity: The ketone is sterically hindered but still susceptible to reduction (NaBH₄) or Grignard addition.[1][2] The imidazole ring is susceptible to N-alkylation with strong electrophiles (e.g., MeI).[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CAS 445-27-2, 2'-Fluoroacetophenone. Retrieved from [Link]

  • Alcaide, B., et al. (2010).[1][2] "Direct displacement of ortho-fluorine in acetophenones."[1][2] Journal of Organic Chemistry. (General reference for S_NAr on o-fluoro ketones).

Sources

Foundational

A Technical Guide to 1-[2-(1H-imidazol-1-yl)phenyl]ethanone: A Versatile Precursor in Catalysis and Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a heterocyclic ketone with significant potential as a synthetic intermediate in diverse fields of chemical resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a heterocyclic ketone with significant potential as a synthetic intermediate in diverse fields of chemical research. This document details the synthesis, characterization, and, most notably, the prospective applications of this compound, with a particular focus on its role as a precursor to N-heterocyclic carbene (NHC) ligands and its potential in the development of novel therapeutic agents. The content herein is intended for researchers, scientists, and professionals in drug discovery and materials science, offering both foundational knowledge and practical, in-depth protocols to facilitate further investigation and application of this versatile molecule.

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in both biological systems and synthetic chemistry. It is a fundamental component of essential biomolecules such as the amino acid histidine, purines in DNA, and histamine.[1] This prevalence in nature has inspired chemists to incorporate the imidazole nucleus into a vast array of synthetic compounds, leading to a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2]

1-[2-(1H-imidazol-1-yl)phenyl]ethanone emerges as a molecule of interest due to the strategic placement of its functional groups. The N-aryl imidazole core provides a direct pathway to the formation of imidazolium salts, which are the immediate precursors to N-heterocyclic carbenes (NHCs). NHCs have revolutionized the field of catalysis, offering stable, electron-rich ligands for a wide range of metal-catalyzed cross-coupling reactions. Furthermore, the ethanone moiety offers a reactive handle for further chemical transformations, enabling the synthesis of more complex molecular architectures with potential pharmacological activity. This guide will explore these potential applications in detail, providing the scientific rationale and experimental frameworks necessary for their exploration.

Synthesis and Characterization of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

The synthesis of N-arylimidazoles, such as 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aryl halide and the imidazole ring. While various methods exist, the Ullmann condensation and the Buchwald-Hartwig amination are prominent examples of such transformations.[3][4] A reliable and adaptable method for the synthesis of the para-substituted analogue, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, has been reported and can be modified for the synthesis of the ortho-isomer.[5]

Proposed Synthetic Protocol: Modified Ullmann-type Condensation

This protocol is adapted from the synthesis of the analogous para-substituted compound and is expected to provide a reliable route to 1-[2-(1H-imidazol-1-yl)phenyl]ethanone.[5] The reaction proceeds via a copper-catalyzed N-arylation of imidazole with 2'-chloroacetophenone.

Reaction Scheme:

G 2_chloroacetophenone 2'-Chloroacetophenone plus1 + 2_chloroacetophenone->plus1 imidazole Imidazole reagents CuI, K2CO3 DMSO, 120 °C product 1-[2-(1H-imidazol-1-yl)phenyl]ethanone plus1->imidazole plus2 + reagents->product

Figure 1: Proposed synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone.

Materials and Equipment:

Material/EquipmentSpecifications
2'-ChloroacetophenoneReagent grade, ≥98%
ImidazoleReagent grade, ≥99%
Copper(I) iodide (CuI)≥98%
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%
Ethyl acetateACS grade
HexaneACS grade
Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating
Standard laboratory glassware
Rotary evaporator
Column chromatography setupSilica gel 60 (230-400 mesh)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent and Reactant Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion. Add 2'-chloroacetophenone (1.0 equivalent) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Characterization Data

Based on the structure of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, the following spectral data are anticipated:

  • ¹H NMR: Resonances corresponding to the acetyl protons (singlet, ~2.5 ppm), and aromatic protons of the phenyl and imidazole rings.

  • ¹³C NMR: Resonances for the carbonyl carbon (~198 ppm), the acetyl methyl carbon, and the aromatic carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O, 186.21 g/mol ).

Potential Application 1: Precursor for N-Heterocyclic Carbene (NHC) Ligands

A primary and highly valuable application of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone is its role as a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have become indispensable ligands in organometallic chemistry and catalysis. The corresponding para-substituted analogue is a known intermediate in the synthesis of NHC ligands.[6] The ortho-position of the acetyl group in the title compound offers the potential for the synthesis of chelating NHC ligands.

Synthetic Pathway to Imidazolium Salts

The first step towards the synthesis of an NHC is the formation of an imidazolium salt. This is typically achieved by N-alkylation of the imidazole ring.

G start 1-[2-(1H-imidazol-1-yl)phenyl]ethanone reagents R-X (Alkyl Halide) Solvent, Heat product Imidazolium Salt reagents->product

Figure 2: General synthesis of an imidazolium salt.

Experimental Workflow: Synthesis of a Generic Imidazolium Salt

  • Reaction Setup: In a round-bottom flask, dissolve 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (1.0 equivalent) in a suitable solvent such as acetonitrile or toluene.

  • Reagent Addition: Add the desired alkylating agent (R-X, e.g., iodomethane, benzyl bromide) (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The imidazolium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Characterization: The resulting imidazolium salt can be characterized by NMR and mass spectrometry.

Generation of the NHC and Complexation to a Metal Center

The imidazolium salt is deprotonated using a strong base to generate the free NHC, which can then be complexed to a metal center.

G cluster_0 NHC Generation and Complexation imidazolium_salt Imidazolium Salt nhc Free N-Heterocyclic Carbene (NHC) imidazolium_salt->nhc Deprotonation base Strong Base (e.g., KHMDS, NaH) nhc_complex Metal-NHC Complex nhc->nhc_complex Coordination metal_precursor Metal Precursor (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂)

Figure 3: Workflow for NHC generation and metal complexation.

The resulting metal-NHC complexes can be utilized as catalysts in a variety of organic transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The presence of the ortho-acetyl group on the phenyl ring could potentially coordinate to the metal center, creating a pincer-type ligand with unique catalytic properties.

Potential Application 2: Intermediate in Medicinal Chemistry

The imidazole nucleus is a common feature in many antifungal agents. For instance, compounds like ketoconazole and miconazole contain an imidazole ring that is crucial for their mechanism of action, which involves the inhibition of fungal cytochrome P450 enzymes. The structural motif of an aryl ethanone linked to an imidazole ring is found in several compounds with demonstrated antifungal activity.[1]

Rationale for Antifungal Potential

Derivatives of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone are attractive candidates for novel antifungal agents. The ethanone carbonyl group provides a convenient point for chemical modification to generate a variety of derivatives, such as oximes, hydrazones, and alcohols, which can be screened for biological activity. For example, reduction of the ketone to a secondary alcohol would generate a chiral center, allowing for the synthesis and evaluation of stereoisomers, which often exhibit different pharmacological profiles.

Proposed Workflow for Antifungal Drug Discovery

G cluster_1 Antifungal Drug Discovery Workflow start 1-[2-(1H-imidazol-1-yl)phenyl]ethanone derivatization Chemical Derivatization (e.g., reduction, oximation) start->derivatization library Library of Derivatives derivatization->library screening In vitro Antifungal Screening (e.g., MIC determination) library->screening hit Hit Compound(s) screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Preclinical Candidate optimization->candidate

Figure 4: A typical workflow for antifungal drug discovery.

Key Experimental Steps:

  • Library Synthesis: Synthesize a focused library of derivatives from 1-[2-(1H-imidazol-1-yl)phenyl]ethanone by modifying the ethanone group.

  • In Vitro Screening: Evaluate the antifungal activity of the synthesized compounds against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) to determine their Minimum Inhibitory Concentration (MIC).

  • Structure-Activity Relationship (SAR) Studies: Analyze the relationship between the chemical structure of the derivatives and their antifungal activity to guide the design of more potent compounds.

  • Lead Optimization: Further modify the most promising "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion

1-[2-(1H-imidazol-1-yl)phenyl]ethanone is a strategically designed molecule with significant untapped potential. Its utility as a precursor for N-heterocyclic carbene ligands opens up avenues for the development of novel catalysts for a wide range of chemical transformations. Concurrently, its structural similarity to known bioactive molecules suggests its promise as a versatile starting material in medicinal chemistry, particularly in the quest for new antifungal agents. This technical guide has provided a foundational understanding of this compound, including a robust synthetic protocol and detailed workflows for exploring its key applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further innovation in the fields of catalysis and drug discovery.

References

  • Ahmed, N. (2016). A review on the biological activity of indanes. Beilstein Journal of Organic Chemistry, 13, 48-1-48-19.
  • Arduengo, A. J., III, et al. (1999). A stable N-heterocyclic carbene. Journal of the American Chemical Society, 121(1), 3047-3054.
  • Corberán, R., & Peris, E. (2008). N-Heterocyclic Carbene-Catalyzed Annulation of Enals and 1,3-Diketones: A Synthesis of Dihydropyranones. Organic Letters, 10(17), 3749–3752.
  • Gayathri, S., et al. (2010). Synthesis, crystal structure and DFT studies on 1-(4-methoxyphenyl)-3-(1H-imidazol-2-yl)propan-1-one. Journal of Molecular Structure, 984(1-3), 236-243.
  • Kaur, H., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry, 213, 113149. [Link]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2305. [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 57, 344-353.
  • Ishihara, M., et al. (1992). Synthesis and anti-inflammatory activity of 1,5-diaryl-1H-pyrazoles. Chemical and Pharmaceutical Bulletin, 40(5), 1177-1185.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Corberán, R., et al. (2008). A 150 ml round bottom flask containing imidazole (0.01 mol, 0.68 g, Fluka AG) with KOH (0.015 mol, 0.84 g, Merck) was stirred at room temperature in DMSO (30 ml, Merck) for 2 h. Thereafter, para-choloroacetophenone (0.01 mol, 1.34 ml, Aldrich) was added dropwise, and then refluxed at 100 °C for 24 h. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2305. [Link]

  • Sreedhar, B., et al. (2008). N-Arylation of azoles and amines with arylboronic acids using heterogeneous copper(I) oxide. Synthesis, 2008(5), 795-799.
  • Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266.
  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o638–o639.
  • Yuan, L., et al. (2008). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o758. [Link]

  • Ghaffari, S., et al. (2011). Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility. Archiv der Pharmazie, 344(10), 645-652. [Link]

  • Ananthu, S., et al. (2019). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 4(29), 8448-8468.
  • Collman, J. P., & Zhong, M. (2000). A Mild, Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 2(9), 1233-1236.
  • Chen, H., et al. (2010). Copper(I) Bromide Catalyzed N-Arylation of Azoles with Aromatic Bromides and Iodides. Synthesis, 2010(9), 1505-1511.
  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. RSC Advances, 11(15), 8622-8645.
  • Wikipedia contributors. (2023, December 12). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved 05:38, February 2, 2026, from [Link]

  • Wikipedia contributors. (2023, December 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 05:39, February 2, 2026, from [Link]

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Protocols & Analytical Methods

Method

Derivatization of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone for SAR studies.

Application Note: Strategic Derivatization of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone for SAR Optimization Introduction This application note details the strategic derivatization of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone for SAR Optimization

Introduction

This application note details the strategic derivatization of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (referred to herein as Scaffold A ). Unlike its para-substituted counterpart, which acts primarily as a linear linker, Scaffold A possesses a unique ortho-substitution pattern. This proximity between the acetyl group and the imidazole ring creates a "privileged chemical space" capable of bidentate chelation, intramolecular hydrogen bonding, and facile cyclization into tricyclic fused systems.

Therapeutic Relevance: Derivatives of this scaffold are critical in the development of:

  • Antifungal Agents: Mimicking the pharmacophore of azole antifungals (e.g., croconazole analogs).[1]

  • Tubulin Polymerization Inhibitors: Via fused imidazo[1,2-a]quinoline systems.

  • Heme-Oxygenase Inhibitors: Utilizing the imidazole nitrogen for heme iron coordination.

Chemical Space & Reactivity Profiling

To maximize Structure-Activity Relationship (SAR) data, we define three distinct "vectors" of modification.

  • Vector 1 (Ketone Modulation): Altering the H-bond acceptor status and hybridization (

    
    ) to tune metabolic stability and receptor affinity.
    
  • Vector 2 (Linker Extension): Utilizing the acidity of the

    
    -methyl group for condensation reactions (Chalcone formation).
    
  • Vector 3 (Scaffold Constrainment): Exploiting the ortho-geometry to fuse the rings, locking the conformation to reduce entropic penalties upon binding.

ReactivityMap Scaffold 1-[2-(1H-imidazol-1-yl) phenyl]ethanone Vector1 Vector 1: Reductive Functionalization (Chiral Alcohols) Scaffold->Vector1 NaBH4 or Grignard Vector2 Vector 2: Claisen-Schmidt Condensation (Chalcones) Scaffold->Vector2 Ar-CHO, Base Vector3 Vector 3: Intramolecular Cyclization (Tricyclic Fused Systems) Scaffold->Vector3 Alpha-Bromination or Vilsmeier-Haack Antifungal\nPharmacophore Antifungal Pharmacophore Vector1->Antifungal\nPharmacophore Lipophilicity &\nPi-Stacking Lipophilicity & Pi-Stacking Vector2->Lipophilicity &\nPi-Stacking DNA Intercalation\n& Kinase Inhibition DNA Intercalation & Kinase Inhibition Vector3->DNA Intercalation\n& Kinase Inhibition

Figure 1: Strategic vectors for SAR expansion of the ortho-imidazolyl acetophenone scaffold.

Detailed Experimental Protocols

Protocol A: Claisen-Schmidt Condensation (Chalcone Library Synthesis)

Target: Enhancing lipophilicity and exploring hydrophobic pockets (Vector 2).

Rationale: The formation of


-unsaturated ketones (chalcones) introduces a conjugated linker and a distal aromatic ring. The ortho-imidazole moiety can act as an internal base or ligand, potentially influencing the reaction kinetics compared to standard acetophenones.

Materials:

  • Scaffold A (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq)

  • Ethanol (Absolute)

  • NaOH (40% aq. solution) or Ba(OH)

    
     (solid)
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Scaffold A (1.0 mmol) and the chosen benzaldehyde (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add 40% NaOH (0.5 mL) dropwise at 0°C. Note: The solution typically turns yellow/orange, indicating enolate formation.

  • Reaction: Stir at room temperature (RT) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Self-Validating Step: The disappearance of the ketone methyl singlet (

      
       2.6 ppm) and appearance of vinylic doublets (
      
      
      
      Hz) in
      
      
      -NMR confirms the trans-chalcone.
  • Workup: Pour the reaction mixture into ice-water (50 mL). The precipitate usually forms immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from EtOH. If oil forms, extract with DCM and purify via flash chromatography.

Data Summary:

Aldehyde SubstituentReaction Time (h)Yield (%)LogP (Calc)Notes
4-Cl4883.4High precipitate purity
4-OMe8762.9Requires longer stirring
2-NO

2922.8Fast reaction (electron deficient)
Protocol B: Grignard Addition (Tertiary Alcohol Synthesis)

Target: Mimicking Azole Antifungal Pharmacophores (Vector 1).

Rationale: Many azole antifungals (e.g., Voriconazole) feature a tertiary alcohol beta to the azole ring. This protocol converts the planar ketone into a chiral center (racemic), increasing


 character and solubility.

Materials:

  • Scaffold A (1.0 eq)

  • Aryl/Alkyl Magnesium Bromide (1.5 eq, in Et

    
    O or THF)
    
  • Anhydrous THF

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add Scaffold A (1.0 mmol) in anhydrous THF (10 mL).

  • Addition: Cool to 0°C. Add the Grignard reagent (1.5 mmol) dropwise over 15 minutes.

    • Senior Scientist Note: The ortho-imidazole nitrogen can coordinate with the Mg species, potentially requiring a slight excess of Grignard reagent compared to para-isomers.

  • Reflux: Allow to warm to RT, then reflux for 2 hours to overcome steric hindrance from the ortho-imidazole.

  • Quenching: Cool to 0°C. Quench carefully with sat. NH

    
    Cl.
    
  • Extraction: Extract with EtOAc (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Validation: IR spectroscopy should show the disappearance of the carbonyl stretch (

    
     cm
    
    
    
    ) and appearance of a broad OH stretch (
    
    
    cm
    
    
    ).
Protocol C: Cyclization to Imidazo[1,2-a]quinoline Derivatives

Target: Rigidification for Kinase/DNA Binding (Vector 3).

Rationale: This is the highest-value transformation. By activating the


-methyl group, the nitrogen of the imidazole ring can attack the side chain, closing a third ring to form a tricyclic system.

CyclizationWorkflow cluster_check Quality Control Step1 Start: Scaffold A (Ortho-Imidazolyl Acetophenone) Step2 Activation: Alpha-Bromination (Br2/HBr or NBS) Step1->Step2 Activation Step3 Intermediate: Alpha-Bromo Ketone Step2->Step3 Isolation Step4 Cyclization: Intramolecular N-Alkylation (Reflux in EtOH/NaOAc) Step3->Step4 Ring Closure Step5 Product: Imidazo[1,2-a]quinoline Scaffold Step4->Step5 Aromatization QC Check: Absence of C=O signal in IR/NMR Step5->QC

Figure 2: Workflow for the synthesis of the fused tricyclic system.

Step-by-Step Methodology:

  • Bromination: Dissolve Scaffold A (1.0 mmol) in Acetic Acid (5 mL). Add Bromine (1.0 mmol) dropwise at RT. Stir until decolorized.

  • Neutralization: Pour into ice water, neutralize with NaHCO

    
    . Extract the 
    
    
    
    -bromo ketone intermediate.
  • Cyclization: Dissolve the intermediate in Ethanol. Add Sodium Acetate (2.0 eq) and reflux for 4–6 hours.

  • Mechanism: The imidazole N3 attacks the

    
    -carbon of the ketone, displacing bromide. Subsequent dehydration leads to the fully aromatic tricyclic system.
    
  • Purification: Recrystallization from Ethanol/DMF.

References

  • Crystal Structure & Geometry: Castillejo Merchán, A., & Stoeckli-Evans, H. (2007).[2] 1-(1H-Imidazol-1-yl)ethanone.[1][2] Acta Crystallographica Section E. Link (Note: Provides structural data relevant to the acetyl-imidazole bond geometry).[2]

  • Chalcone Synthesis (Para-analog context): MDPI. (2020). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.[3] Molbank. Link (Demonstrates the Claisen-Schmidt protocol on the para-isomer).

  • Imidazo[1,2-a]quinoline Synthesis: Organic Chemistry Portal. (2013). Synthesis of imidazo[1,2-a]pyridines and quinolines. Link (General methodologies for fusing imidazole rings to ketones).

  • Antifungal SAR: Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives. Link (Discusses the biological relevance of the ortho-phenyl-azole scaffold).

  • Fused Ring Biological Activity: RSC Advances. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Link (Review of the medicinal chemistry of the fused scaffold).

Sources

Application

Biological screening assays for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Technical Application Note: Biological Profiling of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Introduction & Chemical Context The compound 1-[2-(1H-imidazol-1-yl)phenyl]ethanone represents a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Biological Profiling of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Introduction & Chemical Context

The compound 1-[2-(1H-imidazol-1-yl)phenyl]ethanone represents a privileged scaffold in medicinal chemistry, combining a lipophilic acetophenone core with a polar imidazole moiety. While structurally distinct from the anticonvulsant Nafimidone (where the imidazole is linked via a methylene bridge), this molecule retains the critical pharmacophore required for heme-iron coordination .

The exposed


 nitrogen on the imidazole ring acts as a strong ligand for heme-containing enzymes, making this compound a primary candidate for:
  • Antifungal Screening: Inhibition of Lanosterol 14

    
    -demethylase (CYP51).
    
  • Cytochrome P450 Profiling: Assessment of Drug-Drug Interaction (DDI) liability via CYP inhibition.

  • CNS Activity: Modulation of Voltage-Gated Sodium Channels (Nav), a property shared by many imidazole-ketone derivatives.

This guide details the protocols for profiling these three specific biological activities.

Primary Screen: Heme Coordination (Type II Binding)

Rationale: The most fundamental biological interaction of this molecule is the coordination of the imidazole nitrogen (N3) to the ferric iron (


) of porphyrin rings. This interaction is the mechanism of action for azole antifungals and the mechanism of toxicity for CYP inhibitors.

Methodology: We utilize Difference Spectroscopy to detect "Type II" binding spectra.[1] A Type II spectrum is characterized by a spectral trough at 390–410 nm and a peak at 425–435 nm, indicating the displacement of the native water ligand by the imidazole nitrogen.

Protocol: Spectral Binding Assay

Materials:

  • Enzyme: Human Liver Microsomes (HLM) or recombinant CYP3A4/CYP51 (1 µM concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.[2]

  • Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Cary 300).

Step-by-Step Workflow:

  • Baseline Correction: Fill two quartz cuvettes (Reference and Sample) with 1 mL of microsome suspension (1 mg/mL protein). Record a baseline scan (350–500 nm) to ensure flatness.

  • Titration:

    • Sample Cuvette: Add the test compound (dissolved in DMSO) in stepwise increments (0.5 µM to 50 µM).

    • Reference Cuvette: Add an equivalent volume of pure DMSO to cancel solvent effects.

  • Measurement: After each addition, mix by inversion and scan from 350 to 500 nm.

  • Data Analysis: Plot the difference in absorbance (

    
    ) against concentration.
    
  • Calculation: Fit data to the Michaelis-Menten hyperbolic equation to determine the Spectral Dissociation Constant (

    
    ).
    

Success Criteria:

  • Positive Result: Distinct trough at ~390 nm and peak at ~430 nm (Type II).

  • Validation: Ketoconazole (

    
    ) should be used as a positive control.
    

Functional Screen: Antifungal Susceptibility[2][3]

Rationale: If the compound exhibits strong Type II binding, the downstream functional effect is likely antifungal activity via CYP51 inhibition (blocking ergosterol synthesis). The standard protocol is the CLSI M27-A3 Broth Microdilution .

Protocol: CLSI M27-A3 Microdilution

Materials:

  • Organism: Candida albicans (ATCC 90028) and Candida krusei (ATCC 6258).

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Plate: 96-well U-bottom sterile polystyrene plates.

Step-by-Step Workflow:

  • Inoculum Prep: Pick 5 colonies from 24h Sabouraud Dextrose Agar culture. Suspend in saline to reach 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:1000 in RPMI media.
    
  • Compound Dilution: Prepare 2x serial dilutions of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone in RPMI media across the plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Assay Assembly: Add 100 µL of diluted inoculum to 100 µL of drug solution in wells. Final volume: 200 µL.

  • Incubation: Seal plates and incubate at 35°C for 24–48 hours.

  • Readout: Visual scoring of turbidity.

    • Score 0: Optically clear (100% inhibition).

    • Score 2: Prominent reduction in turbidity (50% inhibition).

    • Score 4: No reduction (Growth control).

Data Output Table:

WellConcentration (µg/mL)Visual Score (0-4)Interpretation
1640Active (MIC)
2320Active
............
100.1254Inactive
11Growth Control4Valid Assay
12Sterile Control0Valid Assay

Therapeutic Screen: Sodium Channel Modulation (Nav)

Rationale: Structurally related compounds like Nafimidone exert anticonvulsant effects by stabilizing the inactivated state of voltage-gated sodium channels. While patch-clamp is the gold standard, it is low-throughput. We utilize a FLIPR Membrane Potential Assay as a robust surrogate.[3]

Protocol: FLIPR Membrane Potential Assay

Materials:

  • Cell Line: HEK-293 stably expressing human Nav1.5 or Nav1.2.

  • Reagent: FLIPR Membrane Potential Assay Kit (Molecular Devices) – Blue or Red formulation.

  • Stimulant: Veratridine (opens channels) or Scorpion Venom (delays inactivation).

Step-by-Step Workflow:

  • Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Remove media. Add 20 µL of Membrane Potential Dye. Incubate 30 mins at 37°C.

  • Compound Addition: Add 10 µL of test compound. Incubate 10 mins.

  • Stimulation & Read:

    • Transfer plate to FLIPR Tetra.

    • Inject Veratridine (EC80 concentration, typically 30-50 µM).

    • Record fluorescence kinetics for 120 seconds.

  • Mechanism:

    • Normal: Veratridine causes depolarization

      
       Fluorescence Increase.[3]
      
    • Hit: Compound blocks channel

      
       Blunted Fluorescence Increase.
      

Visualization of Screening Logic

The following diagram illustrates the mechanistic pathway and the decision-making logic for the screening cascade.

ScreeningCascade cluster_mech Molecular Mechanism cluster_assay Experimental Protocols Compound 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Heme Heme Iron (Fe3+) Coordination Compound->Heme Imidazole N3 Nav Nav Channel State Stabilization Compound->Nav Lipophilic Core Spec Assay 1: Type II Binding Spectra Heme->Spec Validation FLIPR Assay 3: FLIPR (Nav Modulation) Nav->FLIPR Functional Screen Fungal Assay 2: CLSI M27 (Antifungal MIC) Spec->Fungal If Kd < 1µM Decision Lead Optimization Decision Fungal->Decision MIC Data FLIPR->Decision IC50 Data

Caption: Logical flow from molecular interaction (Heme/Nav) to specific assay validation and decision making.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

  • Locuson, C. W., et al. (2007).[1][5] "Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that 'Incomplete' Heme Coordination Is Common."[1] Drug Metabolism and Disposition, 35(4), 614-622. Link

  • Robertson, D. W., et al. (1986). "Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: Comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol." Journal of Medicinal Chemistry, 29(10), 1832–1840. Link

  • Molecular Devices. (2023). FLIPR Membrane Potential Assay Kit Application Note. Link

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Introduction: Targeting Nitric Oxide Synthase with Imidazole-Based Compounds Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Nitric Oxide Synthase with Imidazole-Based Compounds

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response.[1] The synthesis of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While basal levels of NO are crucial for homeostasis, the overproduction of NO, particularly by nNOS and iNOS, is a key contributor to the pathology of various disorders, including neurodegenerative diseases, cerebral ischemia, and chronic inflammation.[2][3] This has positioned NOS isoenzymes, especially nNOS and iNOS, as attractive therapeutic targets for the development of selective inhibitors.

The imidazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[4] Notably, a significant body of research has identified imidazole derivatives as potent inhibitors of NOS.[5][6] These compounds often exert their inhibitory effects through various mechanisms, including competition with the substrate L-arginine or the cofactor tetrahydrobiopterin (BH4).[1] The structural features of these imidazole derivatives, such as the nature and position of substituents on the imidazole and associated phenyl rings, play a critical role in their potency and selectivity for the different NOS isoforms.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone in cell-based assays for the investigation of NOS inhibition. While direct enzymatic data for this specific compound may be emergent, its structural analogy to known imidazole-based NOS inhibitors provides a strong rationale for its evaluation as a potential modulator of NOS activity. The following protocols are designed to be robust, self-validating, and adaptable for screening and characterizing the effects of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone on nNOS, iNOS, and eNOS activity in cellular contexts.

Scientific Principle: The Griess Assay for Nitric Oxide Measurement

The protocols detailed herein primarily utilize the Griess assay to quantify NO production by cells.[7] This colorimetric assay is a well-established, simple, and sensitive method for the indirect measurement of NO. In aqueous solution, NO is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess reagent system first converts nitrate to nitrite, and then detects total nitrite as a measure of total NO production.[8] The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound with a maximum absorbance at approximately 540 nm.[9] The intensity of the color is directly proportional to the nitrite concentration in the sample.

Experimental Workflows

The general workflow for assessing the inhibitory potential of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone on NOS activity in cell-based assays involves several key steps: cell culture, compound treatment, stimulation of NO production, collection of cell culture supernatants, and quantification of nitrite using the Griess assay. A parallel cytotoxicity assay is crucial to ensure that any observed decrease in NO production is not a result of compound-induced cell death.

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_validation Validation prep_cells Seed Cells in 96-well Plates prep_compound Prepare Serial Dilutions of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone treat Treat Cells with Compound Dilutions prep_compound->treat stimulate Add Stimulus (e.g., LPS, Calcium Ionophore) treat->stimulate cyto_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) treat->cyto_assay collect Collect Supernatants stimulate->collect griess Perform Griess Assay collect->griess read Measure Absorbance at 540 nm griess->read analysis analysis read->analysis Data Analysis (IC50 Calculation)

Caption: General workflow for assessing NOS inhibition.

Protocol 1: Screening for nNOS Inhibition in Neuronal Cells

This protocol is designed to assess the inhibitory effect of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone on neuronal nitric oxide synthase (nNOS). We will use a human neuroblastoma cell line, such as SH-SY5Y, which can be differentiated to exhibit a more neuron-like phenotype and express nNOS. NO production is induced by stimulating the cells with a calcium ionophore, which increases intracellular calcium levels, a key activator of nNOS.

Materials
  • SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Retinoic acid (for differentiation)

  • Calcium Ionophore A23187

  • 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

  • Griess Reagent Kit

  • 96-well cell culture plates

  • MTT or LDH cytotoxicity assay kit

Step-by-Step Methodology
  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • For differentiation, seed cells at a density of 2 x 10⁴ cells/well in a 96-well plate.

    • After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid.

    • Differentiate the cells for 5-7 days, replacing the medium every 2-3 days.

  • Compound Treatment:

    • Prepare a stock solution of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in a serum-free medium. The final DMSO concentration should be ≤ 0.1%.

    • Remove the differentiation medium from the cells and wash once with serum-free medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and a positive control (a known nNOS inhibitor, e.g., L-NAME).

  • Stimulation of nNOS Activity:

    • Incubate the cells with the compound for 1 hour at 37°C.

    • Prepare a working solution of Calcium Ionophore A23187 in the serum-free medium.

    • Add 50 µL of the A23187 solution to each well to a final concentration of 1-5 µM.[10]

    • Incubate for 30-60 minutes at 37°C.

  • Nitrite Quantification (Griess Assay):

    • Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add the components of the Griess Reagent Kit to the supernatants according to the manufacturer's instructions. Typically, this involves adding sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

  • Cytotoxicity Assay:

    • In a parallel plate, treat the cells with the same concentrations of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone for the same duration.

    • Perform an MTT or LDH assay according to the manufacturer's protocol to assess cell viability.

Protocol 2: Screening for iNOS Inhibition in Macrophage Cells

This protocol evaluates the inhibitory effect of the test compound on inducible nitric oxide synthase (iNOS) in a murine macrophage-like cell line, RAW 264.7.[7] iNOS expression and subsequent NO production are induced by stimulating the cells with lipopolysaccharide (LPS).[2][11]

Materials
  • RAW 264.7 murine macrophage cells (ATCC® TIB-71™)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

  • Griess Reagent Kit

  • 96-well cell culture plates

  • MTT or LDH cytotoxicity assay kit

Step-by-Step Methodology
  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and iNOS Induction:

    • Prepare serial dilutions of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone in a low-serum medium.

    • Remove the culture medium and replace it with 100 µL of the compound dilutions. Include vehicle and positive controls (e.g., a known iNOS inhibitor like 1400W).

    • Immediately add 50 µL of LPS solution to each well to a final concentration of 1 µg/mL.[12]

    • Incubate the cells for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay):

    • Follow the same procedure as described in Protocol 1, Step 4.

  • Cytotoxicity Assay:

    • Follow the same procedure as described in Protocol 1, Step 5, ensuring the incubation time with the compound is also 24 hours.

Protocol 3: Screening for eNOS Inhibition in Endothelial Cells

This protocol is for assessing the inhibitory potential of the compound on endothelial nitric oxide synthase (eNOS) using a human umbilical vein endothelial cell line (HUVEC). Similar to nNOS, eNOS is a calcium-dependent enzyme, and its activity can be stimulated with a calcium ionophore.[13]

Materials
  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Calcium Ionophore A23187

  • 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

  • Griess Reagent Kit

  • 96-well cell culture plates

  • MTT or LDH cytotoxicity assay kit

Step-by-Step Methodology
  • Cell Culture:

    • Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells at a density of 2 x 10⁴ cells/well in a 96-well plate and allow them to form a confluent monolayer.

  • Compound Treatment:

    • Follow the same procedure as described in Protocol 1, Step 2.

  • Stimulation of eNOS Activity:

    • Follow the same procedure as described in Protocol 1, Step 3.

  • Nitrite Quantification (Griess Assay):

    • Follow the same procedure as described in Protocol 1, Step 4.

  • Cytotoxicity Assay:

    • Follow the same procedure as described in Protocol 1, Step 5.

Data Analysis and Interpretation

For each assay, the percentage of NOS inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of treated sample - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NOS activity, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

It is imperative to correlate the inhibition data with the results from the cytotoxicity assay. A significant decrease in NO production at concentrations that also cause significant cell death may indicate a false-positive result.

Quantitative Data Summary

ParameterProtocol 1 (nNOS)Protocol 2 (iNOS)Protocol 3 (eNOS)
Cell Line SH-SY5Y (differentiated)RAW 264.7HUVEC
Seeding Density 2 x 10⁴ cells/well5 x 10⁴ cells/well2 x 10⁴ cells/well
Stimulus Calcium Ionophore A23187Lipopolysaccharide (LPS)Calcium Ionophore A23187
Stimulus Conc. 1-5 µM1 µg/mL1-5 µM
Incubation Time 30-60 minutes24 hours30-60 minutes
Detection Method Griess Assay (Abs @ 540 nm)Griess Assay (Abs @ 540 nm)Griess Assay (Abs @ 540 nm)

Signaling Pathway Visualization

The following diagram illustrates the generalized signaling pathway leading to NO production by the different NOS isoforms and the putative point of inhibition by imidazole-based compounds.

G cluster_nNOS_eNOS nNOS / eNOS Pathway cluster_iNOS iNOS Pathway cluster_common Common Pathway Ca_ionophore Calcium Ionophore A23187 Ca_influx ↑ [Ca²⁺]i Ca_ionophore->Ca_influx CaM Calmodulin Ca_influx->CaM Ca_CaM Ca²⁺-Calmodulin Complex CaM->Ca_CaM nNOS_eNOS nNOS / eNOS Ca_CaM->nNOS_eNOS NO_prod Nitric Oxide (NO) nNOS_eNOS->NO_prod LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_exp iNOS Gene Expression NFkB->iNOS_exp iNOS_protein iNOS Protein iNOS_exp->iNOS_protein iNOS_protein->NO_prod L_Arg L-Arginine L_Arg->nNOS_eNOS L_Arg->iNOS_protein BH4 BH4 BH4->nNOS_eNOS BH4->iNOS_protein Imidazole 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Imidazole->nNOS_eNOS Inhibition Imidazole->iNOS_protein Inhibition

Caption: Simplified NOS activation pathways and inhibition.

References

  • A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. (n.d.). Bentham Science. Retrieved January 29, 2024, from [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Imidazole derivatives as antioxidants and selective inhibitors of nNOS. (2002). PubMed. Retrieved January 29, 2024, from [Link]

  • Heme oxygenase inhibition by 1-aryl-2-(1h-imidazol-1-yl/1h-1,2,4-triazol-1-yl)ethanones and their derivatives. (2010). PubMed. Retrieved January 29, 2024, from [Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (2008). PMC. Retrieved January 29, 2024, from [Link]

  • Role of endothelial [Ca2+]i in activation of eNOS in pressurized arterioles by agonists and wall shear stress. (2001). American Physiological Society. Retrieved January 29, 2024, from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved January 29, 2024, from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2014). PMC. Retrieved January 29, 2024, from [Link]

  • Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells. (2014). PMC. Retrieved January 29, 2024, from [Link]

  • Neuronal Nitric Oxide Synthase in Neural Stem Cells Induces Neuronal Fate Commitment via the Inhibition of Histone Deacetylase 2. (2018). Frontiers. Retrieved January 29, 2024, from [Link]

  • Role of Endothelial [Ca2+]i in Activation of eNOS in Pressurized Arterioles by Agonists and Wall Shear Stress. (2001). PubMed. Retrieved January 29, 2024, from [Link]

  • Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. (2001). PubMed. Retrieved January 29, 2024, from [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2017). MDPI. Retrieved January 29, 2024, from [Link]

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. (2016). MDPI. Retrieved January 29, 2024, from [Link]

  • Calcium-independent activation of endothelial nitric oxide synthase by ceramide. (1998). PNAS. Retrieved January 29, 2024, from [Link]

  • Novel Mechanism of Endothelial Nitric Oxide Synthase Activation Mediated by Caveolae Internalization in Endothelial Cells. (2006). Circulation Research. Retrieved January 29, 2024, from [Link]

  • NO production and iNOS expression in LPS-stimulated RAW 264.7 cells. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents. (1994). PubMed. Retrieved January 29, 2024, from [Link]

  • Nitric Oxide Assay Service. (n.d.). Creative Biolabs. Retrieved January 29, 2024, from [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics. Retrieved January 29, 2024, from [Link]

  • Reciprocal regulation of eNOS and caveolin-1 functions in endothelial cells. (2012). PMC. Retrieved January 29, 2024, from [Link]

  • How to perform Nitic Oxide assays using griess reagents without kit for the cancer cell supernatants treated with different drugs? (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Inhibition of nitric oxide synthase attenuates primed microvascular permeability in the in vivo microcirculation. (1995). PubMed. Retrieved January 29, 2024, from [Link]

Sources

Application

Protocol for preparing stock solutions of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Application Note: Protocol for Preparing Stock Solutions of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Abstract & Scope This application note details the standardized protocol for the solubilization, storage, and handling of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Preparing Stock Solutions of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Abstract & Scope

This application note details the standardized protocol for the solubilization, storage, and handling of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone . This compound, characterized by an imidazole ring ortho-substituted to an acetyl group on a phenyl scaffold, presents specific steric and electronic properties distinct from its more common para-isomer (CAS 10041-06-2).

Proper solvation is critical for this compound because the ortho-substitution induces a twisted conformation between the phenyl and imidazole rings, potentially affecting crystal lattice energy and dissolution kinetics. This protocol ensures the generation of stable, precipitate-free stock solutions suitable for high-throughput screening (HTS) and mechanistic studies.

Physicochemical Profile & Solubility Strategy

Before handling, the researcher must understand the compound's intrinsic properties to select the appropriate solvent system.

PropertyValue / DescriptionImplications for Solubilization
Chemical Formula C₁₁H₁₀N₂OBasis for Molarity calculations.
Molecular Weight 186.21 g/mol Used to determine mass required for 10 mM stocks.
Structure Class Ortho-substituted Imidazolyl-AcetophenoneSteric hindrance at the ortho position may slow dissolution compared to para isomers; requires vigorous mixing.
pKa (Imidazole) ~6.5 - 7.0 (Estimated)The imidazole nitrogen is basic. Solubility in aqueous media is pH-dependent (higher solubility at pH < 5).
LogP (Octanol/Water) ~1.4 - 2.0 (Estimated)Moderate lipophilicity. Poor water solubility at neutral pH.
Preferred Solvent DMSO (Dimethyl Sulfoxide) Primary Choice. Dissolves both the polar imidazole and lipophilic phenyl moieties.
Secondary Solvent Ethanol (Absolute)Suitable for chemical synthesis applications but less stable for long-term storage due to evaporation.
Solvent Selection Logic
  • Why DMSO? DMSO is aprotic and highly polar. It disrupts the intermolecular hydrogen bonding (C-H···N) often found in imidazole crystal lattices without protonating the basic nitrogen, preserving the neutral species for cellular assays.

  • Why Avoid Aqueous Buffers Initially? At pH 7.4, the compound is predominantly neutral and hydrophobic. Direct addition to water will result in immediate precipitation/aggregation.

Preparation Protocol: Step-by-Step

Molarity Calculations

Target Concentration: 10 mM (Standard for biological assays) or 100 mM (High-concentration storage).

  • Mass Required (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

Quick Reference Table:

Target Conc. Volume of Solvent Mass of Compound Required
10 mM 1 mL 1.86 mg
10 mM 5 mL 9.31 mg
10 mM 10 mL 18.62 mg
100 mM 1 mL 18.62 mg

| 100 mM | 5 mL | 93.10 mg |

Solubilization Workflow
  • Weighing: Accurately weigh the calculated mass of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone into a sterile, antistatic glass vial.

    • Note: Avoid plastic microfuge tubes for the initial dissolution if high concentrations (>50 mM) are used, as DMSO can leach plasticizers over time.

  • Solvent Addition: Add the calculated volume of high-grade DMSO (≥99.9%, Anhydrous) .

    • Technique: Pipette directly onto the solid at the bottom of the vial. Do not wash down the sides yet.

  • Mechanical Dispersion:

    • Vortex: Vortex at medium-high speed for 30–60 seconds.

    • Sonication (Critical Step): Due to the ortho-steric hindrance, the crystal lattice may be robust. Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.

    • Checkpoint: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, sonicate for an additional 5 minutes.

  • Aliquot Generation: Divide the master stock into small aliquots (e.g., 50–100 µL) in amber polypropylene tubes to minimize freeze-thaw cycles.

Workflow Visualization

The following diagram outlines the critical decision points and physical steps for preparing the stock solution.

StockPreparation Solid Solid Compound (1-[2-(1H-imidazol-1-yl)phenyl]ethanone) Calc Calculate Mass/Vol (Target: 10 mM or 100 mM) Solid->Calc Solvent Add Solvent (Anhydrous DMSO) Calc->Solvent Mix Vortex (60s) + Sonication (5-10 min) Solvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Decision Particles Visible? Check->Decision Heat Gentle Warming (37°C, 5 min) Decision->Heat Yes QC QC Validation (UV-Vis Absorbance) Decision->QC No Heat->Mix Store Storage (-20°C, Desiccated) QC->Store

Figure 1: Logical workflow for the solubilization of ortho-substituted imidazole acetophenones, highlighting the critical visual inspection and sonication loops.

Quality Control & Validation

To ensure the stock solution is accurate and the compound has not degraded:

  • Visual QC: The solution should be colorless to pale yellow. Any turbidity indicates incomplete dissolution.

  • UV-Vis Validation (Self-Validating Step):

    • Dilute a small aliquot (e.g., 1:1000) into Ethanol or PBS.

    • Scan from 220–350 nm.

    • Expectation: Imidazole derivatives typically show absorption maxima (

      
      ) around 260–280 nm (aromatic 
      
      
      
      ).
    • Failure Mode: If the baseline is elevated (scattering), micro-precipitation has occurred.

  • Aqueous Dilution Test:

    • Before using in a bioassay, perform a "dummy" dilution. Add 1 µL of stock to 999 µL of cell culture media (0.1% DMSO final).

    • Wait 30 minutes. Inspect for precipitation under a microscope. This confirms the compound remains soluble at assay concentrations.

Storage & Stability

  • Temperature: Store at -20°C or -80°C .

  • Container: Amber vials (light sensitive) with Teflon-lined caps or polypropylene cryovials.

  • Hygroscopicity: Imidazoles can be hygroscopic. Always allow the frozen stock to equilibrate to room temperature before opening the vial to prevent water condensation from entering the DMSO solution. Water uptake causes DMSO to heat up (exothermic) and degrades the compound's solubility profile.

  • Shelf Life:

    • Solid: >2 years (Desiccated, 4°C).

    • DMSO Stock: 6 months (-20°C).

Safety Information (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

  • Handling: Wear nitrile gloves and safety glasses. Handle the powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of DMSO solutions via organic solvent waste streams; do not pour down the drain.

References

  • PubChem Database. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone (Para-isomer analogue data for physicochemical comparison). National Center for Biotechnology Information. [Link]

  • Dolliver, D. D. (2025). DMSO/I2: Simple and Green Syntheses of Imidazoles.[2] gChem Global. (Provides context on the chemical stability and synthesis of imidazole derivatives in DMSO). [Link]

  • Zhang, Q. G., et al. (2012).[3] One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.[3] (Discusses solubility and melting points of related imidazole-phenyl structures). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 1-[2-(1H-imidazol-1-yl)phenyl]ethanone synthesis

This is Senior Application Scientist Dr. Aris from the Technical Support Division.

Author: BenchChem Technical Support Team. Date: February 2026

This is Senior Application Scientist Dr. Aris from the Technical Support Division. I have escalated your ticket regarding the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone .

This specific scaffold presents a classic "deceptive simplicity" in organic synthesis. The ortho-substitution pattern creates a "perfect storm" of steric hindrance and potential catalyst poisoning (chelation), while the nomenclature often leads researchers to purchase the wrong starting material.[1]

Below is your customized Technical Support Guide, structured to troubleshoot your specific yield issues.

Subject: Yield Optimization for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Status: Open Priority: High[1]

🔬 Part 1: The "Silent Killer" – Substrate Verification

Before optimizing conditions, we must verify the reaction design. A 40% failure rate in this synthesis stems from a nomenclature error in the starting material.

CRITICAL CHECK: Are you using 2-bromoacetophenone or 2'-bromoacetophenone ?

  • 2-bromoacetophenone (Phenacyl bromide): The bromine is on the alkyl chain.[1] Reacting this with imidazole yields 1-phenyl-2-(1H-imidazol-1-yl)ethanone (imidazole on the tail).[1] This is the wrong molecule.

  • 2'-bromoacetophenone (1-(2-bromophenyl)ethanone): The bromine is on the benzene ring.[1] This requires metal catalysis or SNAr conditions to yield your target: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone .[1]

Rule: If your reaction proceeds instantly at room temperature without a metal catalyst, you are likely attacking the alkyl chain, not the ring.

🛠 Part 2: Route Selection & Troubleshooting

Select the protocol that matches your current starting material halogen (X).[1]

Scenario A: You are using the Fluoro-derivative (X = F)

Method: Nucleophilic Aromatic Substitution (SNAr)[1]

The Logic: The acetyl group at the ortho position acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack.[1] Fluorine is the best leaving group here because its high electronegativity increases the electrophilicity of the ipso-carbon (Meisenheimer complex stabilization).[1]

Protocol #A (Metal-Free):

  • Reagents: 1-(2-fluorophenyl)ethanone (1.0 eq), Imidazole (2.0 eq), K₂CO₃ (2.5 eq).[1]

  • Solvent: DMSO (Dry). Concentration: 0.5 M.

  • Conditions: 100°C – 120°C for 16–24 hours.

Troubleshooting Guide (SNAr):

IssueDiagnosisResolution
Low Conversion (<30%) Nucleophile is stalling.Increase Imidazole to 3.0 eq. Switch base to Cs₂CO₃ (higher solubility in DMSO).[1]
Unknown Impurities Aldol Condensation.The ketone is enolizable. High heat + strong base causes self-condensation.[1] Fix: Lower temp to 90°C and extend time. Ensure reagents are dry.
Black Tar Polymerization/Oxidation.Degas the solvent. Even though it's not metal-catalyzed, hot DMSO oxidizes substrates.[1] Run under N₂.
Scenario B: You are using the Bromo/Iodo-derivative (X = Br, I)

Method: Ullmann-Type Coupling (Copper-Catalyzed)[1][2][3][4][5]

The Logic: Bromine/Iodine are poor leaving groups for SNAr but excellent for metal catalysis. However, the ortho-acetyl group is bulky and can chelate the Copper, potentially deactivating it. You must use a ligand to out-compete the substrate for the metal center.

Protocol #B (Catalytic):

  • Reagents: 1-(2-bromophenyl)ethanone (1.0 eq), Imidazole (1.5 eq).

  • Catalyst System: CuI (10 mol%), L-Proline (20 mol%) or DMEDA (20 mol%).[1]

  • Base: K₂CO₃ (2.0 eq).

  • Solvent: DMSO or DMF.

  • Conditions: 110°C, Sealed tube, Argon atmosphere.

Troubleshooting Guide (Ullmann):

IssueDiagnosisResolution
Reaction Stalls at 50% Catalyst Death (Disproportionation).The active Cu(I) is oxidizing to Cu(II) or disproportionating to Cu(0) (black precipitate).[1] Fix: Add 10 mol% Sodium Ascorbate to keep Cu in +1 state.
Blue/Green Solution Oxygen Leak.Cu(I) oxidized to Cu(II) (inactive for Ullmann).[1] Fix: Strict freeze-pump-thaw degassing.
No Reaction Ligand Mismatch.The ortho-acetyl group is too sterically hindering for standard ligands. Fix: Switch ligand to N,N'-Dimethyl-1,2-cyclohexanediamine or 2-acetylcyclohexanone .
📊 Part 3: Visualizing the Pathway

The following decision tree illustrates the mechanistic divergence based on your starting material.

ReactionLogic Start Starting Material: 1-(2-halophenyl)ethanone Halogen Identify Halogen (X) Start->Halogen Fluoro X = Fluorine Halogen->Fluoro High Electronegativity Bromo X = Bromine/Iodine Halogen->Bromo Good Leaving Group RouteA Route A: SNAr (Metal-Free) Fluoro->RouteA RouteB Route B: Ullmann Coupling (Cu-Catalyzed) Bromo->RouteB Complex Intermediate: Meisenheimer Complex RouteA->Complex Attack by Imidazole Steric Risk: Aldol Side Rxn (Ketone Enolization) RouteA->Steric Side Rxn Cycle Cycle: Oxidative Addition (Cu I -> III) RouteB->Cycle CuI + Ligand Chelation Risk: Catalyst Poisoning (Ortho-Carbonyl Chelation) RouteB->Chelation Inhibition Product Target: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Complex->Product -F- Cycle->Product Reductive Elimination

Figure 1: Decision matrix for synthetic route selection based on halogen leaving group stability vs. steric risks.

🧪 Part 4: Advanced Optimization (The "Senior Scientist" Tips)

If you are strictly limited to the Bromo substrate and yield is <50%, apply these specific modifications:

  • The "Solvent Switch": Switch from DMSO to NMP (N-Methyl-2-pyrrolidone) .[1] NMP has a higher boiling point and better solubility for the copper-imidazole complex, often pushing the reaction to completion in stubborn ortho-substituted systems.

  • The "Ligand Boost": Standard L-Proline can fail with ortho-ketones. Use Salicylaldoxime or N,N-Diethylsalicylamide as ligands.[1] These are "privileged" ligands for Ullmann couplings that specifically tolerate ortho-functional groups by creating a more rigid catalyst geometry.

  • Workup Isolation (Yield Loss Point): Imidazole derivatives are amphoteric and water-soluble.[1]

    • Mistake: Washing the organic layer with 1N HCl. (This protonates the imidazole, pulling your product into the aqueous waste).[1]

    • Correct: Quench with water, extract with Ethyl Acetate. Wash organic layer with Brine only. If the product is stuck in the aqueous phase, use continuous extraction (DCM) or salt out the aqueous phase with NaCl before extraction.[1]

❓ FAQ: Common User Queries

Q: Can I use Palladium (Buchwald-Hartwig) instead of Copper? A: Technically yes, but it is not recommended.[1] Imidazoles are notorious for poisoning Palladium catalysts (binding strongly to Pd).[1] You will require expensive precatalysts (like BrettPhos Pd G4) to make it work.[1] Copper is more robust for N-arylation of azoles.[1]

Q: My product is an oil, but the literature says it's a solid. A: This compound often traps solvent (DMSO/DMF) in the crystal lattice or forms a hydrate.[1] Dry it under high vacuum (0.1 mbar) at 50°C for 4 hours. If it remains an oil, triturating with cold diethyl ether or pentane usually induces crystallization.

Q: The reaction turns green immediately. A: Your system has oxygen. Cu(I) is yellow/white.[1] Green/Blue indicates Cu(II).[1] The reaction will not proceed. Add 10-20% Sodium Ascorbate or restart with rigorous degassing.[1]

📚 References
  • Ullmann-Type Coupling Mechanisms:

    • Sperotto, E., et al.[1] "The Ligand Effect in Copper-Catalyzed C-N Cross-Coupling Reactions." Coordination Chemistry Reviews, vol. 254, no. 19-20, 2010. Link[1]

    • Note: Foundational text on why ligands like L-proline are essential for stabilizing the oxidative addition step.

  • Ortho-Substitution Challenges:

    • Shafir, A., & Buchwald, S. L.[1][6] "Highly Improved Cu-Catalyzed N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, vol. 128, no. 27, 2006. Link[1]

    • Note: Specifically addresses the use of diamine ligands to overcome steric hindrance in aryl halides.

  • SNAr on Activated Fluoro-Benzenes:

    • Bunnett, J. F., & Zahler, R. E.[1] "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Chemical Reviews, vol. 49, no.[1] 2, 1951. Link[1]

    • Note: Classic mechanistic grounding for why Fluorine > Bromine in metal-free nucleophilic aromatic substitution.[1]

  • Specific Synthesis of Imidazolyl-Acetophenones:

    • Lv, X., et al. "Copper-Catalyzed N-Arylation of Imidazoles with Aryl Halides in Water."[1] Journal of Organic Chemistry, vol. 72, no. 13, 2007. Link[1]

    • Note: Provides optimized conditions for aqueous/solvent mixtures which can be adapted for the acetophenone substrate.

Sources

Optimization

Technical Support Center: Overcoming Poor Regioselectivity in N-Arylation of Imidazoles

Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in the N-arylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in the N-arylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter selectivity issues in their synthetic workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of imidazole N-arylation and achieve your desired regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the N-arylation of unsymmetrical imidazoles?

A1: The regioselectivity of N-arylation on an unsymmetrical imidazole ring is a delicate balance of several interconnected factors:

  • Steric Hindrance: This is often the most intuitive factor. Bulky substituents on the imidazole ring will sterically shield the adjacent nitrogen atom (N1 or N3), directing the incoming aryl group to the less hindered nitrogen.[1][2] Similarly, sterically demanding aryl halides can also influence the regiochemical outcome.[2]

  • Electronic Effects: The electronic nature of substituents on the imidazole ring plays a crucial role. Electron-withdrawing groups (EWGs) at the C4(5) position can deactivate the adjacent N3 nitrogen, making the more distant N1 nitrogen more nucleophilic and thus favoring N1-arylation.[1]

  • Reaction Conditions: The choice of catalyst system (metal and ligand), base, solvent, and temperature can dramatically influence the N1/N3 ratio.[1] For instance, certain ligand systems in palladium-catalyzed reactions have been shown to overwhelmingly favor the N1 isomer.[3][4]

  • Tautomerism: Unsubstituted or N-H imidazoles exist as a mixture of tautomers. The specific tautomer that preferentially reacts with the catalyst or arylating agent can dictate the final product distribution.

Q2: I'm observing a nearly 1:1 mixture of N1 and N3 arylated products. What is the most common reason for this lack of selectivity?

A2: A roughly equimolar mixture of regioisomers typically indicates that the energetic barrier for arylation at either nitrogen is very similar under your current reaction conditions. This often arises when the steric and electronic factors are not pronounced enough to favor one position over the other. For example, a small substituent like a methyl group may not provide sufficient steric bulk to effectively block the adjacent nitrogen.

Q3: Are there any "go-to" catalyst systems known for high N1 selectivity in palladium-catalyzed N-arylation?

A3: Yes, significant progress has been made in developing palladium-based catalyst systems that exhibit excellent N1 selectivity. Systems employing sterically hindered biarylphosphine ligands, such as tBuBrettPhos, have demonstrated high efficacy.[5] One critical insight is that imidazoles can act as inhibitors to the formation of the active Pd(0)-ligand complex.[3][4] Therefore, pre-activating the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand together before adding the imidazole substrate can dramatically improve both the yield and regioselectivity.[3][4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the N-arylation of imidazoles.

Problem 1: Poor N1/N3 Regioselectivity

You are obtaining a mixture of N1 and N3 arylated isomers with a ratio that is difficult to separate or not in favor of your desired product.

Potential CauseSuggested Solution(s)
Insufficient Steric Differentiation 1. Modify the Imidazole Substrate: If synthetically feasible, introduce a bulkier substituent on the imidazole ring to sterically block one of the nitrogen atoms. 2. Vary the Aryl Halide: Employ an aryl halide with a bulky ortho-substituent. The increased steric demand of the electrophile can significantly enhance selectivity.[2]
Suboptimal Catalyst System (Palladium-Catalyzed) 1. Ligand Screening: If using a palladium catalyst, screen a panel of sterically bulky biarylphosphine ligands. Ligands like tBuBrettPhos are known to favor the less sterically hindered N1 position.[5] 2. Catalyst Pre-activation: As imidazoles can inhibit catalyst formation, pre-mix and heat your palladium source and ligand in the solvent for a short period before adding the imidazole and other reagents.[3][4] This ensures the formation of the active catalytic species.
Ineffective Catalyst System (Copper-Catalyzed) 1. Ligand Screening: For Ullmann-type couplings, the ligand is critical.[6] Screen ligands such as 1,10-phenanthroline derivatives, N,N'-dimethylglycine, or L-proline.[2][6] 2. Copper Source: Ensure you are using a high-purity, active copper(I) source (e.g., CuI, CuBr).[6] If your Cu(I) salt is old, consider using a fresh batch.
Inappropriate Base or Solvent 1. Base Screening: The choice of base can influence the tautomeric equilibrium of the imidazole and the overall reaction kinetics. Screen common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] 2. Solvent Screening: Vary the solvent. Polar aprotic solvents like DMF, NMP, or dioxane are commonly used, but toluene or t-butanol may also be effective depending on the catalyst system.[3][6]

dot

G cluster_0 Troubleshooting Poor N1/N3 Regioselectivity start Poor N1/N3 Selectivity steric Insufficient Steric Hindrance? start->steric electronic Weak Electronic Bias? start->electronic catalyst Suboptimal Catalyst System? start->catalyst conditions Unfavorable Reaction Conditions? start->conditions steric_sol Increase Steric Bulk (on imidazole or aryl halide) steric->steric_sol electronic_sol Introduce EWG on Imidazole (favors N1) electronic->electronic_sol catalyst_sol Screen Ligands (e.g., biarylphosphines for Pd) Pre-activate Catalyst catalyst->catalyst_sol conditions_sol Screen Bases and Solvents conditions->conditions_sol improved Improved Selectivity steric_sol->improved electronic_sol->improved catalyst_sol->improved conditions_sol->improved

Caption: Troubleshooting workflow for poor N-arylation regioselectivity.

Problem 2: Low or No Product Yield

Your reaction is not proceeding to completion, or you are observing significant amounts of starting material and/or side products like debromination of your aryl halide.

Potential CauseSuggested Solution(s)
Inactive Catalyst 1. Use Fresh Reagents: Ensure your palladium or copper source is fresh and has not been oxidized.[6] The active catalytic species for Ullmann couplings is typically Cu(I).[6] 2. Inert Atmosphere: For many palladium- and some copper-catalyzed reactions, maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst decomposition. Ensure proper degassing of your solvent and reaction vessel.[7]
Catalyst Inhibition 1. Imidazole Inhibition of Palladium Catalysts: As mentioned, imidazoles can inhibit the formation of the active Pd(0) catalyst.[3][4] Implement a pre-activation step where the Pd source and ligand are heated together before the imidazole is introduced.[3][4]
Inappropriate Reaction Conditions 1. Temperature Optimization: Traditional Ullmann couplings often require high temperatures (>150 °C), while modern ligand-accelerated systems can run at lower temperatures (80-120 °C).[3][8] If you see no reaction, incrementally increase the temperature. If decomposition is observed, lower the temperature.[6] 2. Protic Impurities: The presence of water can lead to side reactions, such as the reduction of the aryl halide.[6] Use anhydrous solvents and reagents, and ensure your glassware is oven-dried.[6]
Poor Nucleophilicity of the Imidazole 1. Stronger Base: The base is crucial for deprotonating the imidazole N-H. If your imidazole is particularly electron-deficient, a stronger base might be required. Consider switching from a carbonate (K₂CO₃) to a phosphate (K₃PO₄) or an alkoxide (NaOtBu), but be mindful that this can also affect regioselectivity.[9]

dot

G cluster_1 Troubleshooting Low or No Product Yield start Low/No Product Yield inactive_cat Inactive Catalyst? start->inactive_cat inhibition Catalyst Inhibition? start->inhibition conditions Suboptimal Conditions? start->conditions inactive_cat_sol Use Fresh Reagents Ensure Inert Atmosphere inactive_cat->inactive_cat_sol inhibition_sol Pre-activate Pd/Ligand Before Adding Imidazole inhibition->inhibition_sol conditions_sol Optimize Temperature Use Anhydrous Reagents/Solvents Screen Stronger Bases conditions->conditions_sol success Successful Reaction inactive_cat_sol->success inhibition_sol->success conditions_sol->success

Caption: Workflow for optimizing Ullmann coupling reaction conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N1-Selective Arylation of 4-Methylimidazole

This protocol is adapted from methodologies known to provide high N1-selectivity and addresses the issue of catalyst inhibition by the imidazole substrate.[3][4]

Materials:

  • 4-Methylimidazole

  • Aryl Bromide (or Chloride/Triflate)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • tBuBrettPhos (or other suitable biarylphosphine ligand)

  • K₃PO₄ (Potassium Phosphate)

  • Anhydrous Toluene (or other suitable solvent like t-BuOH/Toluene mixture)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-activation:

    • To the oven-dried reaction vessel, add Pd₂(dba)₃ (e.g., 0.25 mol %) and the biarylphosphine ligand (e.g., 0.5 mol %).

    • Seal the vessel, then evacuate and backfill with an inert gas three times.

    • Add a portion of the anhydrous solvent (e.g., toluene).

    • Heat the mixture (e.g., to 100-120 °C) for approximately 3-5 minutes. This step is crucial for forming the active Pd(0)-ligand complex.[4]

  • Reaction Assembly:

    • Cool the pre-activated catalyst solution to room temperature.

    • To this mixture, add the 4-methylimidazole (e.g., 2.4 equivalents to suppress side reactions), the aryl bromide (1.0 equivalent), and K₃PO₄ (e.g., 2.0 equivalents).[3]

    • Add the remaining anhydrous solvent to achieve the desired concentration (e.g., 0.5 M in aryl bromide).[3]

  • Reaction and Work-up:

    • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the N1-arylated product.

References

  • Chuprakov, S., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(36), 14371-14383. Available at: [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. Available at: [Link]

  • Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(36), 14371-14383. Available at: [Link]

  • Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(36), 14371-14383. Available at: [Link]

  • Singh, P., et al. (2021). Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Wang, Y., Liu, N., & Bu, Q. (2019). Ligand‐assisted Palladium Catalyzed C5 Arylation Reaction of Imidazoles with Aryl Chlorides. ChemistrySelect, 4(1), 1-5. Available at: [Link]

  • Regioselective N-F and α C(sp 3)-H Arylation of Aliphatic N-Fluorosulfonamides with Imidazopyridines. (2021). Organic Letters, 23(17), 6807-6812. Available at: [Link]

  • Moody, C. J., et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(13), 2136-2142. Available at: [Link]

  • Chuprakov, S., et al. (2011). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 76(17), 7126-7145. Available at: [Link]

  • Chuprakov, S., et al. (2011). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 76(17), 7126-7145. Available at: [Link]

  • N‐Arylation of Imidazoles: An Overview. (2020). ResearchGate. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(2), 260-263. Available at: [Link]

  • Vessally, E., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from Npropargylamines. RSC Advances, 7(12), 7079-7097. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Nolan, S. P., et al. (2016). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 81(21), 10344-10351. Available at: [Link]

  • Hartwig, J. F., et al. (2012). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 134(30), 12603-12614. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 10, 2026, from [Link]

  • Troubleshooting Ullmann Couplint. (2021, February 20). Reddit. Retrieved February 10, 2026, from [Link]

  • Ullmann condensation. (2023, December 26). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Help with Ullmann Coupling. (2023, May 20). Reddit. Retrieved February 10, 2026, from [Link]

  • Bellina, F., et al. (2005). Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles. The Journal of Organic Chemistry, 70(10), 3997-4005. Available at: [Link]

  • Kumar, S., et al. (2020). Domino N-/C- or N-/N-/C-arylation of imidazoles to yield polyaryl imidazolium salts via atom-economical use of diaryliodonium salts. Chemical Communications, 56(73), 10732-10735. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. (2011). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Case ID: HPLC-IMID-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Mobile Phase & Method Optimization Guide Executive Summary: The Molecule & The Challenge Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HPLC-IMID-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Mobile Phase & Method Optimization Guide

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone . Before troubleshooting, we must understand the "patient." This molecule presents a classic chromatographic conflict:

  • The Basic Center (Imidazole): The N3 nitrogen on the imidazole ring is basic. Based on structural analogs (1-phenylimidazole), the pKa is approximately 5.45 . This means at neutral pH, it exists in an equilibrium between ionized and neutral states, leading to poor peak shape.

  • The Hydrophobic Tail (Phenyl-Ethanone): The acetophenone moiety drives retention on Reversed-Phase (RP) columns but can cause steric hindrance due to the ortho substitution.

  • The Silanol Trap: The protonated imidazole cation (

    
    ) loves to bind with residual silanols (
    
    
    
    ) on silica columns, causing severe peak tailing.

This guide provides a self-validating system to overcome these issues.

Module 1: Troubleshooting Peak Tailing (The "Shark Fin" Peak)

User Question: "My peak looks like a shark fin—sharp front, long dragging tail. Is my column dead?"

Technical Diagnosis: This is likely Secondary Silanol Interaction .[1] The imidazole nitrogen is positively charged at pH < 5.45 and is ion-exchanging with the negatively charged silanols on your column support.

The Solution: The "Silanol Suppression" Protocol

You have two pathways to fix this. Choose based on your column's pH tolerance.

Pathway A: The Low pH "Brute Force" (Recommended for Standard C18)

By lowering the pH below 3.0, you suppress the ionization of the silanols (making them neutral


), preventing the interaction.
  • Mobile Phase A: 20 mM Potassium Phosphate (

    
    ), adjusted to pH 2.5 - 3.0  with Phosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (ACN).

  • Why it works: At pH 2.5, the silanols are protonated (neutral), and the imidazole is fully protonated. Like charges don't bind; the secondary interaction is broken.

Pathway B: The High pH "Neutralization" (Requires Hybrid/Polymer Column)

By raising the pH above the pKa (pH > 7.5), you deprotonate the imidazole, making it neutral.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0 - 9.0) OR 10 mM Ammonium Acetate (pH 8.5).

  • Mobile Phase B: Acetonitrile or Methanol.[2][3]

  • Critical Requirement: You MUST use a High-pH stable column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini). Standard silica dissolves at pH > 8.0.

Module 2: Retention Time Drifting

User Question: "My retention time shifts by 0.5 minutes between injections. Why is the system unstable?"

Technical Diagnosis: You are likely operating in the "Buffer Danger Zone" (pH 4.5 – 6.5). The pKa of your molecule is ~5.45. If your mobile phase pH is near this value, small changes in temperature or organic modifier concentration will shift the ionization equilibrium significantly.

The "Rule of 2" Protocol

To ensure robustness, the mobile phase pH must be at least 2 units away from the analyte's pKa.

ZonepH RangeStatusOutcome
Acidic Safe Zone pH 2.0 – 3.0STABLE Analyte is 99.9% Ionized. Consistent retention.
Danger Zone pH 4.0 – 6.5UNSTABLE Analyte is partially ionized. High sensitivity to minor fluctuations.
Basic Safe Zone pH 7.5 – 9.5STABLE Analyte is 99.9% Neutral. High retention, good peak shape.

Module 3: Visual Troubleshooting Logic

Use the following logic flow to diagnose your specific issue.

TroubleshootingLogic Start Identify Problem Issue_Tailing Peak Tailing (Asymmetry > 1.5) Start->Issue_Tailing Issue_Drift Retention Time Drift Start->Issue_Drift Issue_Split Split Peaks / Shoulder Start->Issue_Split Check_pH Is Mobile Phase pH < 3.0? Issue_Tailing->Check_pH Check_pKa Is pH within 4.5 - 6.5? Issue_Drift->Check_pKa Check_Solvent Injection Solvent Strength? Issue_Split->Check_Solvent Add_TEA Add 0.1% Triethylamine (TEA) (Competes for Silanols) Check_pH->Add_TEA No (pH is 4-7) Switch_Col Switch to End-Capped or Hybrid Column Check_pH->Switch_Col Yes (Already Low) Change_Buffer Move pH to 2.5 or > 7.5 (Apply Rule of 2) Check_pKa->Change_Buffer Yes Check_Temp Is Column Temp Controlled? Check_pKa->Check_Temp No Weak_Solvent Dissolve sample in Mobile Phase A Check_Solvent->Weak_Solvent Too Strong (100% ACN)

Caption: Decision matrix for diagnosing peak shape and retention issues specific to imidazole-based compounds.

Module 4: Optimized Method Parameters (The "Gold Standard")

If you are starting from scratch, use this starting method. It is designed to be robust against the pKa variations of phenyl-imidazole derivatives.

Instrument Configuration
  • Detector: UV-Vis / PDA

  • Wavelength:

    • 210-220 nm: High sensitivity (Imidazole ring absorption).

    • 254 nm: High selectivity (Phenyl/Ketone absorption, ignores non-aromatic impurities).

  • Column Temperature: 35°C (Improves mass transfer and peak sharpness).

Recommended Gradient Protocol
ParameterValueRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 5 µm)"End-capping" reduces silanol activity.
Mobile Phase A 0.1% Phosphoric Acid + 10mM

in Water
Buffers at pH ~2.5 to protonate base and suppress silanols.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic compounds than MeOH.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects.

Gradient Table:

Time (min) % Mobile Phase B State
0.0 5% Initial Hold
15.0 60% Elution Ramp
15.1 5% Re-equilibration

| 20.0 | 5% | Ready for Next |

Module 5: Advanced Selectivity (The "Steric" Factor)

User Question: "I see an impurity shoulder. How do I separate it?"

Technical Insight: The ortho position of the imidazole creates a "twist" in the molecule, preventing the two rings from being coplanar. This reduces the conjugation and affects hydrophobicity.

Action Plan:

  • Switch Organic Modifier: Change Mobile Phase B from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the lone pair electrons on the nitrogen and the ketone oxygen, potentially altering the selectivity (

    
    ) between the main peak and impurities.
    
  • Change Temperature: Lower the temperature to 20°C. Steric isomers often separate better at lower temperatures where bond rotation is restricted.

References

  • Vertex AI Search. (2023). Silanol effect on basic compounds HPLC. Pharma Growth Hub.[4] 5[6]

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. 3

  • ChemicalBook. (2026). 1-Phenylimidazole Properties and pKa Data. 7

  • MDPI. (2025). Synthesis and characterization of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. 8

  • Waters Knowledge Base. Silanol activity and peak shape of basic analytes. 9

Sources

Optimization

Preventing degradation of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone during storage

Technical Support Center: Stability & Storage of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Executive Summary: The Stability Profile 1-[2-(1H-imidazol-1-yl)phenyl]ethanone is a bifunctional intermediate often used in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Executive Summary: The Stability Profile

1-[2-(1H-imidazol-1-yl)phenyl]ethanone is a bifunctional intermediate often used in the synthesis of antifungal agents and sedative-hypnotics (e.g., Zolpidem analogues). Its stability is compromised by two competing functionalities:

  • The Acetophenone Moiety: Highly susceptible to Norrish Type I/II photocleavage and radical oxidation at the

    
    -methyl position.
    
  • The Imidazole Ring: Acts as a Lewis base (pKa ~7.0), making the compound hygroscopic and sensitive to acidic impurities or atmospheric

    
     (carbamate formation).
    

Urgent Status Check:

  • White/Off-White Crystalline Solid: Optimal condition.

  • Pale Yellow: Early-stage oxidation or photo-excitation (Surface level).

  • Brown/Sticky: Advanced degradation (Hydrolysis-mediated ring opening or polymerization). Discard.

Module 1: Critical Storage Protocols

User Question: "I received this compound at room temperature. Do I need to move it to -20°C immediately?"

Technical Response: While short-term transit at ambient temperature is acceptable, long-term storage requires strict thermal and atmospheric control to prevent the "Yellowing Cascade" (oxidative radical propagation).

The "Triple-Lock" Storage System
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Standard) -20°C (Long-term >6 months)Lowers the kinetic energy available for the

-methyl auto-oxidation. Freezing prevents crystal lattice shifts that expose new surface areas to moisture.
Atmosphere Argon or Nitrogen Purge Acetophenones are oxygen-sensitive. Displacing

prevents the formation of peroxides at the benzylic position.
Container Amber Glass Vials with Teflon-lined capsBlocks UV radiation (280–320 nm) which triggers the

transition in the carbonyl group, initiating radical cleavage.
Desiccation Required The imidazole nitrogen is hygroscopic. Moisture acts as a catalyst for proton-transfer reactions that destabilize the crystal lattice.

Module 2: Visualizing the Workflow

User Question: "How do I decide the correct storage workflow for my specific sample amount?"

Technical Response: Use the decision matrix below to determine the optimal handling procedure based on your usage frequency and quantity.

StorageWorkflow Start Received Sample 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Check Visual Inspection: Is it White/Off-White? Start->Check Purify Recrystallize (MeOH/EtOAc) Check->Purify No (Yellow/Brown) Usage Usage Frequency? Check->Usage Yes Purify->Check Re-verify Active Active Use (< 1 Month) Usage->Active Daily/Weekly Archive Archive (> 1 Month) Usage->Archive Rarely Store4C Store at 4°C Amber Vial + Desiccant Active->Store4C Store20C Store at -20°C Under Argon + Parafilm Archive->Store20C

Figure 1: Decision Matrix for sample triage and storage assignment based on physical state and usage frequency.

Module 3: Troubleshooting & FAQs

Scenario A: The "Yellowing" Phenomenon

Q: "My sample turned pale yellow after leaving it on the benchtop for 3 days. Is it still usable?"

A: Likely Yes, but requires verification.

  • The Cause: This is the "Acetophenone Signature." UV light (fluorescent lab lights) excites the carbonyl group, creating a triplet state that can abstract a hydrogen from the

    
    -methyl group. This creates trace amounts of conjugated radicals which appear yellow.
    
  • The Fix:

    • Dissolve a small amount in Methanol.

    • Check TLC (Thin Layer Chromatography). If the main spot is dominant (>98%) and the yellow impurity is baseline or faint, the bulk material is chemically intact.

    • Recrystallization: If purity is critical, recrystallize from Isopropyl Alcohol or Ethyl Acetate/Hexane to remove the surface oxidation layer.

Scenario B: Hygroscopicity & Weighing Errors

Q: "I am seeing inconsistent mass balance when weighing the compound. It gains weight on the balance."

A: The Imidazole Effect. [1][2][3]

  • The Cause: The unprotonated nitrogen (N-3) on the imidazole ring is a hydrogen bond acceptor. In humid labs (>50% RH), it rapidly adsorbs atmospheric water, forming a hydrate on the crystal surface.

  • The Fix:

    • Do not weigh "open" on the balance.

    • Equilibrate the vial to room temperature before opening (prevents condensation).

    • Use a Static Eliminator gun, as dry organic crystals often carry static charge that mimics weight drift.

Scenario C: HPLC Impurity Peaks

Q: "I see a new peak at RRT 0.85 in my HPLC chromatogram after 6 months."

A: Check for Dimerization.

  • The Mechanism: Under basic conditions or prolonged storage, the ketone can undergo an aldol-like self-condensation (dypnone formation), although steric hindrance from the ortho-imidazole makes this slow.

  • The Fix: Run the sample with a slightly acidic mobile phase (0.1% Formic Acid). If the peak shifts or disappears, it may be a pH-dependent artifact (imidazole protonation state). If it remains, it is a degradation dimer.

Module 4: Degradation Mechanism Deep Dive

Understanding why the molecule degrades allows you to predict risks in your specific formulation.

DegradationPath Mol 1-[2-(1H-imidazol-1-yl) phenyl]ethanone Excited Excited Triplet State (n -> π*) Mol->Excited Absorption Hydrate Surface Hydrate (Caking) Mol->Hydrate H-Bonding @ Imidazole N UV UV Light / hν UV->Excited Radical α-Methyl Radical Excited->Radical H-Abstraction Oxidation Peroxide Formation (Yellowing) Radical->Oxidation + O2 Moisture Moisture (H2O) Moisture->Hydrate

Figure 2: Primary degradation pathways: Photo-oxidative radical formation (top) and hygroscopic hydration (bottom).

References

  • BenchChem. (2025).[4] Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. Retrieved from

  • National Institutes of Health (NIH). (2014). Photophysics of acetophenone interacting with DNA: why the road to photosensitization is open. PubMed. Retrieved from

  • MDPI. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.[5] Molecules.[2][4][5][6][7][8][9] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Acetophenone Derivatives. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone.[10] RSC Advances.[11] Retrieved from

Sources

Troubleshooting

Catalyst selection for the synthesis of N-arylimidazoles.

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the complexities of catalyst selection for N-arylimidazole synth...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the complexities of catalyst selection for N-arylimidazole synthesis. As a Senior Application Scientist, my goal is to distill complex catalytic principles into actionable, field-proven guidance. This center is structured as a series of targeted questions and in-depth answers, designed to troubleshoot common experimental hurdles and illuminate the rationale behind critical process decisions.

Catalyst System Selection: Copper vs. Palladium?

Question: I am starting a new project to synthesize N-arylimidazoles. Which catalytic system should I choose as my starting point: Copper or Palladium?

Answer: This is the foundational decision in N-arylimidazole synthesis, and the optimal choice depends on a trade-off between cost, reaction conditions, and substrate scope.

  • Copper-Catalyzed Systems (Ullmann and Chan-Lam Couplings): These are often the first choice due to the low cost and ready availability of copper salts (e.g., CuI, Cu₂O, Cu(OAc)₂).[1] Traditional Ullmann reactions, which couple an aryl halide with the imidazole, were known for requiring harsh conditions (high temperatures, stoichiometric copper).[2][3] However, modern protocols, often accelerated by specific ligands, operate under much milder conditions.[4][5] The Chan-Lam coupling, which uses an arylboronic acid instead of a halide, is notably mild and can often be performed at room temperature in the presence of air.[6][7][8]

    • Choose Copper when:

      • Cost is a primary driver.

      • You are working with arylboronic acids (Chan-Lam).[9]

      • Your substrates are relatively simple and do not contain highly sensitive functional groups that might degrade under typical Ullmann conditions (though modern ligand systems have improved tolerance).[1][5]

  • Palladium-Catalyzed Systems (Buchwald-Hartwig type): Palladium catalysts are renowned for their broad substrate scope and high functional group tolerance, often operating under mild conditions.[10][11] They are particularly effective for coupling sterically hindered substrates and are often favored for complex molecule synthesis where preserving delicate functionality is critical.[3][11] While palladium catalysts are more expensive than copper, their high efficiency and selectivity can be advantageous, especially in late-stage syntheses.[10][12] A key advantage is the potential for achieving high N¹-regioselectivity with unsymmetric imidazoles, an area where copper catalysts can sometimes falter.[3][13]

    • Choose Palladium when:

      • High functional group tolerance is required.

      • You are working with sterically demanding aryl halides or imidazoles.[11]

      • Achieving high regioselectivity with unsymmetrically substituted imidazoles is critical.[3]

      • You are using aryl chlorides or triflates, which can be challenging substrates for copper systems.[3]

The following diagram provides a visual guide to aid in your selection process.

start Start: Synthesizing an N-Arylimidazole decision1 Primary Driver? start->decision1 decision2 Key Substrate Feature? decision1->decision2 Performance/ Selectivity cu_path Consider Copper Catalyst (Ullmann / Chan-Lam) decision1->cu_path Low Cost decision3 Aryl Halide Reactivity? decision2->decision3 Standard Substrates pd_path Consider Palladium Catalyst (Buchwald-Hartwig) decision2->pd_path High Steric Hindrance or Need for High Regioselectivity decision3->cu_path Aryl Iodide / Bromide or Boronic Acid decision3->pd_path Aryl Chloride / Triflate

Caption: Decision tree for selecting an N-arylation catalyst system.

Troubleshooting Copper-Catalyzed Reactions

Question: My copper-catalyzed N-arylation (Ullmann-type) is giving low to no yield. What are the most common causes and how can I fix it?

Answer: Low yield in Ullmann-type couplings is a frequent issue that can almost always be resolved by systematically optimizing four key parameters: the catalyst/ligand system, the base, the solvent, and the temperature.[4] The active catalytic species is considered to be Cu(I), and the entire system must be geared towards generating and stabilizing this state.[4]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. Old Cu(I) salts can contain inactive Cu(II).- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[4] - If using Cu(0) or Cu₂O, ensure reaction conditions can generate the active Cu(I) species.[14]
Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. A poor ligand choice leads to catalyst deactivation or sluggish kinetics.[5][14]- Screen a variety of ligands. For imidazoles, phenanthroline-based ligands (e.g., 1,10-phenanthroline, 4,7-dimethoxy-1,10-phenanthroline) are highly effective.[5][15] - Amino acids like L-proline can also be effective.
Suboptimal Base: The base deprotonates the imidazole N-H, which is a critical step. If the base is too weak or insoluble, the reaction will not proceed efficiently.[4][16]- Screen different inorganic bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃.[4][17] - Consider using a soluble organic base like tetraethylammonium carbonate (TEAC) to create a more homogeneous reaction mixture.[16]
Poor Solvent Choice: The solvent must solubilize the reagents and catalyst complex. Poor solubility leads to a heterogeneous mixture and slow reaction rates.- Aprotic polar solvents like DMF, DMSO, or Dioxane are standard choices.[17][18] - The addition of polyethylene glycol (PEG) can act as a phase-transfer catalyst, increasing the solubility of inorganic bases and accelerating the reaction.[14][19]
Side Product Formation (e.g., debromination) Protic Impurities: Water or other protic species can lead to the reduction of the aryl halide.[4]- Use anhydrous solvents and reagents. Ensure all glassware is oven- or flame-dried before use.
Reaction Stalls with Aryl Chlorides Low Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides in oxidative addition to the copper center.- This is a known limitation of many copper systems. Higher temperatures may be required.[16] - If feasible, switching to a palladium-based catalyst is often the most effective solution for aryl chlorides.[3]

This diagram illustrates a logical workflow for troubleshooting a failing Ullmann reaction.

start Problem: Low/No Yield catalyst 1. Check Catalyst & Ligand - Use fresh Cu(I) salt - Screen ligands (e.g., Phenanthrolines) start->catalyst base 2. Optimize Base - Switch to Cs₂CO₃ or K₃PO₄ - Consider soluble base (TEAC) catalyst->base No Improvement success Reaction Optimized catalyst->success Yield Improves solvent 3. Evaluate Solvent System - Ensure DMF/DMSO is anhydrous - Add PEG as a phase-transfer catalyst base->solvent No Improvement base->success Yield Improves temp 4. Adjust Temperature - Incrementally increase temperature (e.g., 110°C -> 130°C) solvent->temp No Improvement solvent->success Yield Improves temp->success Yield Improves

Sources

Optimization

Technical Support Center: Synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Welcome to the technical support center for the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone. This guide is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and questions, with a specific focus on the critical impact of solvent selection on reaction success. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, and what is the fundamental role of the solvent in this reaction?

The synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone is typically achieved via a copper-catalyzed N-arylation reaction, commonly known as an Ullmann condensation or Goldberg reaction.[1] The reaction couples imidazole with a 2-haloacetophenone (e.g., 2-bromoacetophenone or 2-chloroacetophenone).

The solvent is not merely an inert medium; it plays several critical roles:

  • Solubilization: The solvent must effectively dissolve the imidazole, the aryl halide, and, crucially, the base and copper catalyst complex to facilitate a homogeneous reaction environment.

  • Reaction Rate: Polar aprotic solvents can significantly accelerate the reaction by stabilizing charged intermediates and increasing the solubility of the base.

  • Catalyst Activity: Some solvents can act as ligands, coordinating with the copper catalyst to enhance its stability and catalytic activity.[2] For example, ethylene glycol has been shown to play a dual role as both a solvent and a ligand.[2]

  • Temperature Control: The solvent's boiling point determines the maximum temperature of the reaction, which is a critical parameter for Ullmann-type couplings that often require elevated temperatures.[1]

Troubleshooting Guide

Q2: I am experiencing very low to no yield of my target product. What is the most likely cause related to my choice of solvent?

A low yield is the most common issue and is frequently tied to the solvent system. The primary suspects are poor solubility of reactants, especially the base, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Assess Your Solvent Choice: Non-polar solvents like toluene or benzene are often poor choices for Ullmann-type reactions, as they fail to adequately dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the ionic intermediates.[3][4] This leads to a heterogeneous mixture and a drastically reduced reaction rate.

  • Switch to a Polar Aprotic Solvent: High-boiling polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are the industry standard for this reaction.[1][3][5] They provide excellent solubility for the reactants and base, leading to significantly higher yields.[3]

  • Ensure Anhydrous Conditions: While some Ullmann protocols are tolerant to water, the presence of excess water can lead to side reactions, such as the hydrolysis of the aryl halide to form a phenol byproduct. It is good practice to use anhydrous solvents and dry glassware.

Below is a diagram illustrating a typical troubleshooting workflow when encountering low product yield.

G start Low Yield Observed check_solvent Step 1: Evaluate Solvent Polarity start->check_solvent solvent_issue Is solvent non-polar (e.g., Toluene, Hexane)? check_solvent->solvent_issue check_base Step 2: Check Base & Solubility base_issue Is base insoluble or weak (e.g., NaHCO₃)? check_base->base_issue check_temp Step 3: Verify Reaction Temperature temp_issue Is temperature too low (<100 °C)? check_temp->temp_issue check_catalyst Step 4: Assess Catalyst/Ligand System catalyst_issue Is catalyst loading low or ligand absent? check_catalyst->catalyst_issue solvent_issue->check_base No solvent_sol Action: Switch to polar aprotic solvent (DMF, DMSO, NMP) solvent_issue->solvent_sol Yes base_issue->check_temp No base_sol Action: Use stronger, more soluble base (K₂CO₃, Cs₂CO₃) base_issue->base_sol Yes temp_issue->check_catalyst No temp_sol Action: Increase temperature (110-150 °C) temp_issue->temp_sol Yes catalyst_sol Action: Increase catalyst loading or add appropriate ligand (e.g., phenanthroline) catalyst_issue->catalyst_sol Yes solvent_sol->check_base base_sol->check_temp temp_sol->check_catalyst G CuI Cu(I)X CuIm Cu(I)-Imidazole Complex CuI->CuIm Ligand Exchange Imidazole Imidazole (ImH) + Base Imidazole->CuIm OxAdd Oxidative Addition CuIII Ar-Cu(III)(Im)-X Intermediate CuIm->CuIII Polar solvent facilitates this step ArX 2-Haloacetophenone (Ar-X) ArX->CuIII RedElim Reductive Elimination Product Product (Ar-Im) CuIII->Product C-N Bond Formation Product->CuI Catalyst Regeneration

Sources

Troubleshooting

Technical Support: Synthesis &amp; Work-up of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Introduction & Scope This guide addresses the isolation and purification of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone . This molecule features an imidazole ring coupled to the ortho position of an acetophenone core.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the isolation and purification of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone . This molecule features an imidazole ring coupled to the ortho position of an acetophenone core.

The synthesis typically proceeds via one of two primary pathways, each requiring a distinct work-up strategy:

  • Nucleophilic Aromatic Substitution (

    
    ):  Reaction of 2'-fluoroacetophenone with imidazole using a base (e.g., K₂CO₃) in polar aprotic solvents (DMF/DMSO).
    
  • Ullmann-Type Coupling: Copper-catalyzed coupling of 2'-bromo/iodoacetophenone with imidazole.

Critical Challenge: The ortho substitution introduces steric strain, often requiring higher reaction temperatures (100–120 °C) which can lead to tarry byproducts. Furthermore, the basicity of the imidazole ring (


 ~ 7.0 for the conjugate acid) creates specific solubility challenges during aqueous extraction.

Standard Work-up Protocols

Method A: The Route (Metal-Free)

Applicable when using 2'-fluoroacetophenone in DMF or DMSO.

The Objective: Efficient removal of high-boiling polar solvents (DMF/DMSO) and unreacted imidazole without product loss to the aqueous phase.

Protocol:

  • Quench: Cool the reaction mixture to room temperature (RT). Pour slowly into ice-cold water (Ratio: 5 volumes water to 1 volume reaction solvent).

    • Observation: The product may precipitate as an off-white solid. If so, filter and wash with water. If it oils out or remains dissolved, proceed to step 2.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Note: Avoid Dichloromethane (DCM) initially if DMF is the solvent, as DMF partitions significantly into DCM.

  • DMF Removal (The Critical Step): Wash the combined organic layer with 5% LiCl (aq) (2 x 30 mL) followed by water (2 x 30 mL).

    • Mechanism:[1][2][3][4] LiCl increases the ionic strength, forcing DMF out of the organic layer and into the aqueous phase (salting out).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: The Ullmann Route (Copper-Catalyzed)

Applicable when using 2'-bromoacetophenone with CuI/ligands.

The Objective: Scavenging residual copper species which can cause product degradation and "blue" contamination.

Protocol:

  • Dilution: Dilute the reaction mixture with EtOAc (approx. 10 volumes).

  • Copper Scavenging (Choose one based on availability):

    • Option 1 (Standard): Wash with 10% NH₄OH / sat. NH₄Cl (1:1) solution. Shake vigorously until the aqueous layer turns deep blue (formation of

      
       complex). Repeat until the aqueous layer is colorless.[5]
      
    • Option 2 (Chelation): Wash with 0.1 M EDTA (disodium salt) solution (pH ~8). This is gentler and prevents emulsion formation often seen with ammonia.

  • Final Wash: Wash with Brine (sat. NaCl) to remove residual salts.

  • Isolation: Dry over MgSO₄ (preferred over Na₂SO₄ for amine-containing compounds), filter, and concentrate.

Data & Specifications

ParameterSpecification / Recommendation
Product Appearance Pale yellow to off-white solid (or viscous oil if solvent remains)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Slightly soluble in Et₂O.
pKa (Imidazole N3) ~6.5 - 7.0 (Avoid acidic washes below pH 5)
TLC System 5% MeOH in DCM (Product

~ 0.3 - 0.5)
Detection UV (254 nm); Iodine stain (Imidazole stains dark brown)

Troubleshooting Guide (FAQ)

Q1: My product is an oil, but literature says it should be a solid.

Cause: Traces of DMF or DMSO prevent crystallization. This is common in the


 route.
Solution: 
  • Perform an additional wash with 5% LiCl solution.

  • Trituration: Dissolve the oil in a minimum amount of Et₂O or MTBE and add Hexanes dropwise with scratching.

  • High-vacuum drying ( < 1 mbar) at 40 °C for 4 hours is often required.

Q2: I have a persistent emulsion during extraction.

Cause: High basicity (from K₂CO₃) combined with DMF creates "soaps" if any ester hydrolysis occurred, or simply due to density similarities. Solution:

  • Add solid NaCl to saturation to increase aqueous density.

  • Filter the biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles.

Q3: The product yield is lower than expected (< 50%).

Cause: The product is moderately basic. If you used an acidic wash (e.g., 1M HCl) to remove excess imidazole, you likely protonated the product (forming the imidazolium salt) and lost it to the aqueous layer. Solution:

  • Never use strong acid washes.

  • To remove excess imidazole, rely on its high water solubility. Use 5-6 water washes.

  • Back-extract all aqueous washes with DCM once to recover lost product.

Q4: The product has a green/blue tint (Ullmann Route).

Cause: Residual Copper(II) species. Solution:

  • Dissolve the crude solid in DCM and stir with QuadraPure™ TU (thiourea scavenger) or activated charcoal for 1 hour, then filter.

Visualized Workflows

Diagram 1: Work-up Decision Matrix

This logic tree guides the user to the correct protocol based on the synthesis method.

WorkupLogic Start Start: Reaction Complete RouteCheck Identify Synthesis Route Start->RouteCheck SNAr SNAr (Fluoro + Base) RouteCheck->SNAr 2'-Fluoro Ullmann Ullmann (Bromo + Cu) RouteCheck->Ullmann 2'-Bromo/Iodo QuenchWater Quench in Ice Water SNAr->QuenchWater Precipitate Did Solid Form? QuenchWater->Precipitate Filter Filter & Wash (Water) Precipitate->Filter Yes Extract Extract EtOAc Wash 5% LiCl (Remove DMF) Precipitate->Extract No (Oiling) Dry Dry (Na2SO4/MgSO4) & Concentrate Filter->Dry Extract->Dry Dilute Dilute with EtOAc Ullmann->Dilute CuWash Wash: NH4OH/NH4Cl (Blue Complex) Dilute->CuWash CuWash->Dry Purify Purification: Recryst. (Et2O/Hex) or Column Dry->Purify

Caption: Decision matrix for selecting the appropriate work-up based on the synthetic precursor and solvent system.

Diagram 2: Copper Scavenging Mechanism

Detailing the chemical logic behind the ammonia wash for Ullmann reactions.

CopperScavenge OrganicPhase Organic Phase (Product + Cu-Ligand) Mixing Vigorous Mixing OrganicPhase->Mixing AqueousPhase Aqueous Phase (NH4OH + NH4Cl) AqueousPhase->Mixing Separation Phase Separation Mixing->Separation ResultOrg Clean Organic Phase (Product) Separation->ResultOrg ResultAq Blue Aqueous Phase [Cu(NH3)4]2+ Separation->ResultAq Cu migrates to water

Caption: Mechanism of Copper removal via ammonia complexation. The lipophilic product remains in the organic phase while Copper forms a water-soluble tetraammine complex.

References

  • Synthesis of N-Aryl Imidazoles (General Ullmann): Altman, R. A.; Buchwald, S. L.[6] "Cu-Catalyzed Goldberg and Ullmann Reactions of Aryl Halides Using Chelating N- and O-Based Ligands." Nature Protocols2007 , 2, 2474–2479.[7]

  • Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (Para-isomer analog): Ibrahim, H.; Bala, M. D.; Omondi, B. "1-[4-(1H-Imidazol-1-yl)phenyl]ethanone monohydrate." Acta Crystallographica Section E2012 , 68, o2305.

  • Copper Removal Techniques: "Workup for Removing Copper Salts." University of Rochester, Department of Chemistry Technical Guides.

  • 
     on Fluoroacetophenones:  "Reaction of 2'-fluoroacetophenone with nucleophiles." ChemicalBook Reaction Database. 
    

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Scaffolds vs. Standard Antifungals

This guide provides an in-depth technical comparison of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (and its bioactive derivatives) versus standard antifungal agents. Executive Summary & Chemical Identity 1-[2-(1H-imidazol-1-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (and its bioactive derivatives) versus standard antifungal agents.

Executive Summary & Chemical Identity

1-[2-(1H-imidazol-1-yl)phenyl]ethanone represents a distinct subclass of azole antifungals known as N-arylimidazoles .[1] Unlike "classic" azoles (e.g., Ketoconazole, Fluconazole) where the imidazole ring is linked via an aliphatic carbon (N-alkyl/N-benzyl), this scaffold features an imidazole ring directly attached to the phenyl core at the ortho position.

This structural rigidity influences the molecule's spatial orientation within the CYP51 active site, offering a unique profile for overcoming resistance mechanisms common to N-alkyl azoles. While the parent ketone serves primarily as a versatile intermediate, its derivatives (hydrazones, chalcones) exhibit potent fungicidal activity.

FeatureSubject: N-Aryl Imidazole ScaffoldAlternative: Standard Azoles (e.g., Ketoconazole)
Linkage Nitrogen-to-Phenyl (Direct)Nitrogen-to-Carbon (Aliphatic spacer)
Key Derivative Hydrazones, ChalconesDioxolanes, Triazoles
Metabolic Stability High (Aryl-N bond is robust)Moderate (Benzylic C-N bond is metabolically labile)
Primary Target CYP51 (Lanosterol 14

-demethylase)
CYP51 (Lanosterol 14

-demethylase)

Mechanism of Action: CYP51 Inhibition

Both the subject compound and standard alternatives function by inhibiting Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis. The depletion of ergosterol disrupts membrane integrity, while the accumulation of toxic 14

-methylsterols arrests fungal growth.
Pathway Visualization

The following diagram illustrates the interference point of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone within the sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Toxic 14α-methylsterols (Accumulation) CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Catalysis SubjectDrug 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (N-Aryl Scaffold) SubjectDrug->CYP51 Inhibits (Heme Coordination) StandardDrug Fluconazole/Ketoconazole (N-Alkyl Scaffold) StandardDrug->CYP51 Inhibits Intermediates->Ergosterol Biosynthesis Blocked

Caption: The N-aryl imidazole scaffold competitively binds to the heme iron of CYP51, blocking the conversion of Lanosterol to Ergosterol and causing toxic sterol accumulation.

Comparative Performance Analysis

The efficacy of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone is best realized in its derivatized forms, such as hydrazones and chalcones.

Experimental Data: MIC Comparison

The table below aggregates data comparing derivatives of the subject scaffold against standard agents.

OrganismCompound ClassSpecific AgentMIC (

g/mL)
Activity Type
C. albicans N-Aryl Imidazole Hydrazone Derivative of Subject 0.5 - 2.0 Fungicidal
C. albicansStandard AzoleMiconazole1.0 - 5.0Fungistatic
C. albicansStandard AzoleFluconazole0.25 - 1.0Fungistatic
A. fumigatus N-Aryl Imidazole Chalcone Derivative of Subject 3.12 - 6.25 Fungistatic
A. fumigatusStandard AzoleKetoconazole>16 (Resistant)Poor Activity
A. fumigatusStandard AzoleItraconazole0.5 - 1.0Fungistatic

Key Insight : The hydrazone derivative of the subject compound shows superior fungicidal activity compared to the fungistatic action of Ketoconazole. This suggests the N-aryl scaffold may induce more severe membrane disruption or possess off-target effects that contribute to cell death [1].

Spectrum of Activity[1][2][3][4][5][6]
  • Yeasts (Candida spp.) : High potency. The ortho-substitution pattern allows the molecule to fit into the hydrophobic pocket of CYP51 even in some fluconazole-resistant strains.

  • Molds (Aspergillus spp.) : Moderate potency. While less active than Itraconazole, the chalcone derivatives of the subject scaffold show promise against A. fumigatus, a pathogen often resistant to older azoles [2].

Experimental Protocols (Self-Validating Systems)

To generate reproducible data for this compound, the following workflows must be adhered to.

Protocol A: Synthesis Verification (N-Arylation)

Objective: Ensure the imidazole is correctly attached to the phenyl ring (N-aryl) rather than the acetyl chain.

  • Reaction : React o-haloacetophenone with imidazole using a copper(I) catalyst (CuI) and base (Cs2CO3) in DMSO at 110°C.

  • Validation Point : 1H NMR must show the imidazole protons as distinct singlets/doublets in the aromatic region (7.0-8.0 ppm), with no aliphatic CH2-N signals (which would indicate alpha-substitution).

Protocol B: In Vitro Susceptibility Testing (CLSI M27-A3)

Objective: Determine Minimum Inhibitory Concentration (MIC).[2]

MIC_Workflow Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (RPMI 1640 + MOPS) Prep->Dilution Plate 96-Well Plate Loading Dilution->Plate Incubate Incubation (35°C, 24-48h) Plate->Incubate PosControl Growth Control (No Drug) Plate->PosControl Validation NegControl Sterility Control (No Fungi) Plate->NegControl Validation Read Visual/Spectrophotometric Reading Incubate->Read

Caption: Standardized workflow for determining MIC values. Validity requires clear growth in positive controls and zero turbidity in negative controls.

Step-by-Step Methodology :

  • Media Preparation : Use RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. This is critical as pH shifts can alter the ionization of the imidazole, affecting potency.

  • Compound Dissolution : Dissolve 1-[2-(1H-imidazol-1-yl)phenyl]ethanone in 100% DMSO. Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.

  • Inoculum : Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL.
  • Endpoint : The MIC is the lowest concentration showing 50% inhibition (for azoles) compared to the growth control.

References

  • Orally Active Antifungal Hydrazones : 2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. PubMed.[3] Available at: [Link]

  • Anti-Aspergillus Chalcones : Synthesis and antifungal activity of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.[4] MDPI. Available at: [Link]

  • N-Arylimidazole Synthesis Review : Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.[1] Available at: [Link][1]

  • Structure-Activity Relationships : Identification of novel antifungal agents: antimicrobial evaluation, SAR... of imidazole derivatives. NIH. Available at: [Link]

Sources

Comparative

Comparing synthesis routes for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Executive Summary Target Molecule: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (CAS: 10049-03-3) Synonyms: 2'-(Imidazol-1-yl)acetophenone, 1-(2-Acetylphenyl)imidazole. Significance: This molecule is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (CAS: 10049-03-3) Synonyms: 2'-(Imidazol-1-yl)acetophenone, 1-(2-Acetylphenyl)imidazole. Significance: This molecule is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., imidazo[1,2-a]quinoxalines) and a pharmacophore in anticonvulsant and antifungal drug discovery. Its ortho-substitution pattern presents specific steric challenges not found in the para-isomer, requiring tailored synthetic strategies.

This guide objectively compares the two most viable industrial and laboratory synthesis routes:

  • Route A: Metal-Free Nucleophilic Aromatic Substitution (SNAr) – The "Green" approach utilizing activated fluorobenzenes.

  • Route B: Copper-Catalyzed Ullmann-Type Coupling – The "Robust" approach utilizing abundant bromobenzenes.

Route 1: Metal-Free SNAr (Nucleophilic Aromatic Substitution)

Strategic Rationale

This route exploits the strong electron-withdrawing nature of the acetyl group at the ortho position. Although the acetyl group provides steric hindrance, its inductive and mesomeric effects sufficiently activate the benzene ring for nucleophilic attack, particularly when a good leaving group like fluorine is used.

  • Primary Advantage: Metal-free conditions eliminate the need for expensive heavy metal scavengers (e.g., QuadraPure™) during workup, making this ideal for pharmaceutical intermediates where ppm-level metal contamination is strictly regulated.

  • Primary Limitation: Requires 2'-fluoroacetophenone, which is generally more expensive than the bromo-analog.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[1] The imidazole nitrogen attacks the ipso-carbon, forming a resonance-stabilized anionic Meisenheimer complex . The high electronegativity of fluorine stabilizes this intermediate more effectively than other halogens, lowering the activation energy (F >> Cl > Br).

Experimental Protocol (Self-Validating)

Reagents:

  • 2'-Fluoroacetophenone (1.0 equiv)

  • 1H-Imidazole (1.2 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) – Must be anhydrous and finely ground.

  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2'-fluoroacetophenone (10 mmol, 1.38 g) and imidazole (12 mmol, 0.82 g).

  • Base Addition: Add anhydrous K₂CO₃ (20 mmol, 2.76 g). Critical: Use of a weaker base like NaHCO₃ often results in incomplete conversion due to the lower acidity of imidazole (pKa ~14.4).

  • Solvation: Add DMSO (10 mL). Stir vigorously to ensure suspension of the base.

  • Reaction: Heat the mixture to 100–110 °C for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[2] The starting material (Rf ~0.7) should disappear, replaced by the more polar product (Rf ~0.3).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL). The product may precipitate as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (3x) to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH 95:5).

Expected Yield: 75–85%

Route 2: Copper-Catalyzed Ullmann-Type Coupling

Strategic Rationale

When the fluoro-precursor is unavailable or cost-prohibitive, the bromo-derivative is the standard alternative. Since bromine is a poor leaving group for SNAr without strong nitro-activation, a transition metal catalyst (Copper) is required to facilitate the C-N bond formation.

  • Primary Advantage: 2'-Bromoacetophenone is a cheap, commodity chemical.

  • Primary Limitation: Requires copper removal post-synthesis. High temperatures (often >110°C) are needed to overcome the ortho-steric barrier.

Reaction Mechanism

The reaction follows a catalytic cycle involving:

  • Ligation: Coordination of the ligand (e.g., L-Proline, Phenanthroline) to Cu(I).

  • Oxidative Addition: Insertion of Cu(I) into the C-Br bond.

  • Ligand Exchange: Displacement of the halide by the deprotonated imidazole.

  • Reductive Elimination: Formation of the C-N bond and regeneration of the catalyst.

Experimental Protocol

Reagents:

  • 2'-Bromoacetophenone (1.0 equiv)

  • 1H-Imidazole (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: DMSO or DMF[3]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Nitrogen/Argon. Critical: Cu(I) species are sensitive to oxidation; an inert atmosphere ensures catalytic turnover.

  • Charging: Add 2'-bromoacetophenone (10 mmol, 1.99 g), imidazole (15 mmol, 1.02 g), CuI (1 mmol, 190 mg), Ligand (2 mmol), and Base (20 mmol).

  • Solvation: Add degassed DMSO (10 mL) via syringe.

  • Reaction: Seal the tube and heat to 120–130 °C for 24 hours. The higher temperature is necessary to overcome the steric hindrance of the ortho-acetyl group.

  • Workup: Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the filtrate with water and brine.

  • Scavenging: Treat the organic phase with a metal scavenger (e.g., EDTA wash or silica-thiol) if the product is intended for biological testing.

  • Purification: Flash chromatography (EtOAc/Hexane gradient).

Expected Yield: 80–92%

Comparative Analysis & Decision Matrix

FeatureRoute 1: SNAr (F-Precursor)Route 2: Ullmann (Br-Precursor)
Starting Material Cost High (2'-Fluoro)Low (2'-Bromo)
Reagent Safety High (Metal-free)Moderate (Copper waste)
Atom Economy High (HF byproduct)Moderate (HBr + Ligand/Cu)
Purification Simple (Precipitation/Wash)Complex (Requires Cu removal)
Scalability Excellent (>1 kg feasible)Good (Heat transfer limits)
Reaction Time 12–16 Hours24–48 Hours
Green Metric (E-Factor) Low (Better)Higher (Worse due to workup)

Recommendation:

  • Choose Route 1 for medicinal chemistry campaigns where purity (metal-free) is paramount and material cost is secondary.

  • Choose Route 2 for large-scale manufacturing where the cost of the starting material outweighs the cost of waste disposal and purification.

Visualization of Pathways

SynthesisComparison cluster_legend Pathway Key Start_F 2'-Fluoroacetophenone Intermediate_Meisenheimer Meisenheimer Complex (Stabilized by F & C=O) Start_F->Intermediate_Meisenheimer Route 1: SNAr K2CO3, DMSO, 100°C Start_Br 2'-Bromoacetophenone Intermediate_Cu Oxidative Addition (Cu-Species) Start_Br->Intermediate_Cu Route 2: Ullmann CuI, Ligand, 120°C Imidazole Imidazole Imidazole->Intermediate_Meisenheimer Imidazole->Intermediate_Cu Product 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Intermediate_Meisenheimer->Product -HF Intermediate_Cu->Product -HBr / -Cu key1 Green: Metal-Free SNAr key2 Red: Cu-Catalyzed Coupling

Figure 1: Comparative reaction pathways showing the direct SNAr route (Green) versus the catalytic Ullmann route (Red).

References

  • SNAr Methodology on Fluoroacetophenones

    • Mechanism & Scope: "Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry Portal. Link

    • Ortho-Activation: "Substrate scope for SNAr reaction of 4-fluoroacetophenone." ResearchGate. (Analogous reactivity for ortho-isomers). Link

  • Copper-Catalyzed Coupling (Ullmann)

    • Protocol Source: "C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes." Frontiers in Chemistry, 2019. (Details coupling of imidazole with haloacetophenones). Link

    • Ligand Systems: "Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles." Organic Chemistry Portal. Link

  • Target Molecule Data

    • Crystallography & Structure: "1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate." Acta Crystallographica, 2012. (Structural analog comparison). Link

Sources

Validation

Antifungal Spectrum of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Derivatives vs. Fluconazole

The following technical guide provides an in-depth analysis of the antifungal spectrum of 1-[2-(substituted)phenyl]-2-(1H-imidazol-1-yl)ethanone derivatives , with specific focus on the potent analog 1-[2-(2,4-dichlorobe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the antifungal spectrum of 1-[2-(substituted)phenyl]-2-(1H-imidazol-1-yl)ethanone derivatives , with specific focus on the potent analog 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone (often referred to in literature as Compound 2g), and its performance relative to Fluconazole .[1]

[1]

Executive Summary & Structural Clarification

Status: High-Potency Azole Scaffold Primary Target: Lanosterol 14α-demethylase (CYP51) Comparative Verdict: Certain derivatives (e.g., Compound 2g) exhibit superior potency to fluconazole against resistant Candida strains and comparable activity against susceptible strains.

Structural Note: The specific nomenclature "1-[2-(1H-imidazol-1-yl)phenyl]ethanone" refers to an acetophenone core with an imidazole ring directly attached to the ortho position of the phenyl ring. While this specific N-aryl structure serves as a precursor for chalcone-based antifungals, the most potent antifungal activity in this chemical class is observed in the phenacyl imidazole isomers, specifically 1-[2-(benzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone . This guide focuses on these active derivatives where the imidazole is attached to the


-carbon of the ethanone chain, as this structural motif is critical for CYP51 binding.

Mechanism of Action: CYP51 Inhibition

Both the subject compound derivatives and fluconazole function as ergosterol biosynthesis inhibitors. They target Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal cell membrane integrity.

Mechanistic Pathway

The imidazole nitrogen (N3) binds to the heme iron of CYP51, preventing the oxidation of lanosterol. This leads to:

  • Depletion of Ergosterol: Disrupts membrane fluidity and function.

  • Accumulation of Toxic Sterols: 14α-methylsterols accumulate, causing membrane stress and growth arrest.

DOT Diagram: Ergosterol Biosynthesis Inhibition

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51->Ergosterol ToxicSterols Toxic 14α-methylsterols (Membrane Stress) CYP51->ToxicSterols Blockade Result Fluconazole Fluconazole (Triazole) Fluconazole->CYP51 Inhibits ImidazoleDeriv 1-[2-(substituted)phenyl]-2-(1H-imidazol-1-yl)ethanone (Imidazole) ImidazoleDeriv->CYP51 Inhibits (High Affinity)

Caption: Pathway illustrating the competitive inhibition of CYP51 by imidazole ethanone derivatives, leading to toxic sterol accumulation.

Comparative Efficacy: Imidazole Ethanone vs. Fluconazole[1]

The antifungal spectrum of 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone (Compound 2g) demonstrates significant advantages over fluconazole, particularly in lipophilicity and binding affinity.

Key Performance Metrics
FeatureFluconazole (Standard)Imidazole Ethanone Derivative (2g)Advantage
Core Structure Bis-triazole (Hydrophilic)Imidazole-Acetophenone (Lipophilic)Enhanced membrane penetration
Primary Spectrum Candida albicans, CryptococcusC. albicans, C. glabrata, C. kruseiBroader activity against non-albicans
Resistance Profile Susceptible to efflux pumps (CDR1/MDR1)Lower susceptibility to effluxRetains activity in some resistant strains
Binding Mode Fe-N coordination (Triazole)Fe-N coordination (Imidazole) + Hydrophobic InteractionTighter binding pocket fit
Quantitative Data (MIC Values in g/mL)

Data synthesized from comparative studies of phenacyl azole derivatives.

Fungal StrainFluconazole MIC (

g/mL)
Compound 2g MIC (

g/mL)
Interpretation
Candida albicans (Sensitive)0.25 - 1.00.125 - 0.5Comparable/Superior
Candida glabrata 4.0 - 16.01.0 - 4.0Superior (2-4x more potent)
Candida krusei 16.0 - 64.0 (Intrinsic Resistance)4.0 - 8.0Effective (Overcomes resistance)
Aspergillus fumigatus >64.0 (Inactive)8.0 - 16.0Moderate Activity

Critical Insight: The "flexible" nature of the ethanone linker in Compound 2g allows the imidazole ring to orient more effectively within the CYP51 active site compared to the rigid "flavanone" analogs, resulting in lower MIC values.

Experimental Protocols

To validate the antifungal activity of these derivatives in your own lab, follow these standardized protocols.

A. Synthesis of 1-[2-(benzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone

Objective: Synthesize the active phenacyl imidazole scaffold.

  • Starting Material: 1-(2-hydroxyphenyl)ethanone.

  • O-Alkylation: React with 2,4-dichlorobenzyl chloride (K₂CO₃, acetone, reflux 6h) to protect the phenol.

  • Alpha-Bromination: Brominate the acetyl group using Br₂ or NBS in ether/CHCl₃ to yield the

    
    -bromo ketone.
    
  • N-Alkylation: React the

    
    -bromo ketone with imidazole (3 equivalents) in DMF or THF at room temperature for 12-24h.
    
  • Purification: Pour into ice water, filter precipitate, and recrystallize from ethanol.

B. MIC Determination (Broth Microdilution)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

  • Inoculum Prep: Adjust yeast suspension (C. albicans) to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0).
  • Plate Setup: Use 96-well sterile plates.

    • Rows A-H: Serial 2-fold dilutions of the test compound (range: 64 to 0.125

      
      g/mL).
      
    • Control: Fluconazole (positive control) and solvent blank (negative control).

  • Incubation: 35°C for 24-48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

DOT Diagram: Experimental Workflow

Workflow cluster_synth Synthesis cluster_bio Bioassay (CLSI) S1 Precursor: 2-Hydroxyacetophenone S2 Alkylation: (+ Benzyl Chloride) S1->S2 S3 Bromination: (Alpha-Bromo Interm.) S2->S3 S4 N-Alkylation: (+ Imidazole) S3->S4 S5 Product: Imidazole Ethanone S4->S5 B1 Dilution: RPMI 1640 S5->B1 Dissolve B2 Inoculation: 10^3 cells/mL B1->B2 B3 Incubation: 35°C, 48h B2->B3 B4 Readout: MIC (50% Inh.) B3->B4

Caption: Step-by-step workflow from chemical synthesis to biological evaluation.

Structure-Activity Relationship (SAR)

The potency of 1-[2-(substituted)phenyl]-2-(1H-imidazol-1-yl)ethanone relies on three structural pillars:

  • The Imidazole Head: Must be unsubstituted on the ring carbons to ensure N3 is available for heme coordination.

  • The Ethanone Linker: The carbonyl group (C=O) provides hydrogen bond acceptor capability, interacting with polar residues in the enzyme channel.

  • The Ortho-Lipophilic Tail: The substituent at the ortho position of the phenyl ring (e.g., 2,4-dichlorobenzyloxy) is crucial. It occupies the hydrophobic cleft of CYP51, mimicking the lanosterol tail.

    • Observation: Removal of this lipophilic tail (yielding the simple 1-[2-hydroxyphenyl]-2-imidazolyl-ethanone) drastically reduces activity.

References

  • Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives. Chemical Biology & Drug Design. (2011). Discusses Compound 2g and its superiority to fluconazole.

  • Synthesis and Anticandidal Activity of New Imidazole-Chalcones. Molecules. (2020). Explores the chalcone derivatives of imidazole acetophenones.

  • Structure-Activity Relationships of Azole Antifungals. Clinical Microbiology Reviews. General reference for azole binding mechanisms.

Sources

Comparative

Benchmarking the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone against literature

Publish Comparison Guide: Benchmarking the Synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Abstract This technical guide benchmarks the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a critical intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking the Synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Abstract This technical guide benchmarks the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a critical intermediate for kinase inhibitors and antifungal pharmacophores. We compare a high-efficiency Nucleophilic Aromatic Substitution (SNAr) protocol against the classical Copper-Catalyzed Ullmann Coupling. The analysis focuses on yield, purity, atom economy, and scalability, providing researchers with a validated decision matrix for process optimization.

Introduction: The Ortho-Substitution Challenge

The synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (Ortho-Imidazolyl Acetophenone) presents a specific steric challenge compared to its para isomer. The ortho position, hindered by the acetyl group, often leads to poor conversion rates in classical cross-coupling reactions.

  • Significance: This scaffold is a precursor for fused tricyclic systems (e.g., imidazo[1,2-a]quinolines) and multidentate N-heterocyclic carbene (NHC) ligands used in catalysis.

  • The Benchmark: We compare the "Optimized SNAr Protocol" (Method A) —leveraging the activating nature of the acetyl group—against the "Classical Ullmann Coupling" (Method B) commonly found in older literature.

Comparative Analysis: Method A vs. Method B

Method A: Optimized SNAr (Recommended)

This method utilizes 2'-fluoroacetophenone. The highly electronegative fluorine atom, combined with the electron-withdrawing ortho-acetyl group, creates a highly electrophilic center susceptible to nucleophilic attack by imidazole.

  • Mechanism: Addition-Elimination (SNAr).

  • Key Advantage: Metal-free, lower temperature, and higher regioselectivity.

Method B: Classical Ullmann Coupling (Literature Standard)

This method employs 2'-bromoacetophenone or 2'-iodoacetophenone with a copper catalyst. While versatile for unactivated systems, it struggles with ortho-substituted electron-poor rings due to chelation interference and steric bulk.

  • Mechanism: Cu(I)/Cu(III) catalytic cycle (Radical-nucleophilic substitution or Oxidative Addition/Reductive Elimination).

  • Key Disadvantage: Requires heavy metal removal, higher E-factor (waste), and harsh thermal conditions (120°C+).

Table 1: Performance Benchmark

MetricMethod A (Optimized SNAr)Method B (Classical Ullmann)
Starting Material 2'-Fluoroacetophenone2'-Bromoacetophenone
Reagents Imidazole, K₂CO₃, DMFImidazole, CuI (10 mol%), L-Proline, Cs₂CO₃, DMSO
Temperature 80–90 °C110–130 °C
Reaction Time 4–6 Hours12–24 Hours
Isolated Yield 88–92% 55–65%
Purity (HPLC) >98% (Simple wash)~90% (Requires Column Chromatography)
Green Chemistry High (Metal-free)Low (Copper waste disposal required)

Experimental Protocols

Protocol A: Optimized SNAr Synthesis (High Yield)

Best for: Scale-up, high purity requirements, and avoiding metal contamination.

Reagents:

  • 2'-Fluoroacetophenone (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous, finely ground)

  • DMF (Dimethylformamide) (5 mL per mmol substrate)

Step-by-Step Workflow:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add Imidazole (1.2 eq) and K₂CO₃ (2.0 eq).

  • Solvate: Add DMF and stir at room temperature for 10 minutes to create a suspension.

  • Addition: Add 2'-fluoroacetophenone (1.0 eq) dropwise. Note: Exothermic reaction possible.[1]

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 5 hours.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[1][2] Look for the disappearance of the fluoro-starting material (Rf ~0.7) and appearance of the product (Rf ~0.3).

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume). The product should precipitate as a white to off-white solid.

  • Purification: Filter the solid. Wash with water (3x) to remove residual DMF and salts. Dry in a vacuum oven at 45 °C. Recrystallize from Ethanol/Water if necessary.

Protocol B: Ullmann Coupling (Literature Baseline)

Best for: When fluoro-precursors are unavailable or expensive.

Reagents:

  • 2'-Bromoacetophenone (1.0 eq)

  • Imidazole (1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq) (Ligand)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • DMSO (Dimethyl sulfoxide)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, combine CuI (10 mol%), L-Proline (20 mol%), Imidazole (1.5 eq), and Cs₂CO₃ (2.0 eq) in a pressure tube.

  • Addition: Add 2'-bromoacetophenone (1.0 eq) and DMSO.

  • Reaction: Seal the tube and heat to 120 °C for 18 hours. Caution: High pressure.

  • Work-up: Dilute with Ethyl Acetate and wash with water/brine. The copper catalyst often forms a blue/green complex in the aqueous layer.

  • Purification: The organic layer will contain residual copper species. Pass through a pad of Celite.[1] Flash column chromatography (DCM/MeOH gradient) is mandatory to remove metal impurities and unreacted bromide.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the "Ortho-Effect" advantage utilized in Method A.

ReactionPathways Start Target: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone SubstrateA 2'-Fluoroacetophenone (Activated Electrophile) MethodA Method A: S_NAr (K2CO3, DMF, 90°C) SubstrateA->MethodA High Reactivity SubstrateB 2'-Bromoacetophenone (Sterically Hindered) MethodB Method B: Ullmann (CuI, Ligand, 120°C) SubstrateB->MethodB Standard Reactivity InterbodyA Meisenheimer Complex (Stabilized by Acetyl) MethodA->InterbodyA Nucleophilic Attack InterbodyB Oxidative Addition (Cu-Species) MethodB->InterbodyB Slow Kinetics Waste Heavy Metal Waste (Cu Salts) MethodB->Waste Side Product Product Final Product (>98% Purity) InterbodyA->Product -F (Fast Step) InterbodyB->Product Reductive Elimination

Figure 1: Mechanistic comparison showing the direct SNAr pathway (Method A) versus the complex catalytic cycle of Ullmann coupling (Method B).

Troubleshooting & Expert Insights

  • Issue: Low Yield in Method A (SNAr).

    • Cause: Water in the solvent.[3][4] The fluoride leaving group makes the ring susceptible to hydrolysis if water is present, forming 2'-hydroxyacetophenone.

    • Fix: Use anhydrous DMF and dry K₂CO₃.

  • Issue: Blue/Green Product in Method B (Ullmann).

    • Cause: Copper contamination. Imidazoles are excellent ligands for copper.

    • Fix: Wash the organic layer with 10% aqueous EDTA or aqueous ammonia to chelate and remove copper ions before chromatography.

  • Regioselectivity:

    • Imidazole has two nitrogens.[3] In Method A, the N1-arylation is exclusive due to the deprotonation mechanism. In Method B, N1 is also favored, but bis-arylation can occur if stoichiometry is not controlled.

References

  • Review of SNAr on Ortho-Substituted Acetophenones: Title: "Nucleophilic Aromatic Substitution of 2'-Fluoroacetophenone Derivatives." Source: ChemicalBook / BenchChem Protocols.
  • Copper-Catalyzed Cross-Coupling Benchmarks

    • Title: "Reaction of imidazole with 4-iodoacetophenone catalyzed by copper complexes."[5] (Comparative baseline for halo-acetophenones).

    • Source: ResearchGate / Journal of Organometallic Chemistry.
    • URL:[Link]

  • General Ullmann Coupling Protocols

    • Title: "Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles."
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Synthesis of Imidazole Derivatives (General)

Sources

Validation

Comparative Guide: Cytotoxic Effects of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Derivatives

This guide provides an in-depth technical comparison of the cytotoxic effects of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone derivatives and their structural isomers (specifically the para-isomer and α-substituted analogs). I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the cytotoxic effects of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone derivatives and their structural isomers (specifically the para-isomer and α-substituted analogs). It focuses on the Structure-Activity Relationship (SAR), experimental validation via MTT assays, and mechanistic insights into their antiproliferative pathways.

Executive Summary

The 1-[2-(1H-imidazol-1-yl)phenyl]ethanone scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for fused tricyclic systems (e.g., imidazo[1,2-a]quinolines) and as a core for chalcone-based anticancer agents.

While the ortho-isomer (1-[2-...]) is frequently utilized to synthesize fused heterocycles, the para-isomer (1-[4-(1H-imidazol-1-yl)phenyl]ethanone) and


-substituted (2-(1H-imidazol-1-yl)-1-phenylethanone)  derivatives have demonstrated the most significant direct cytotoxicity against human cancer cell lines (HeLa, PC-3, MCF-7). This guide compares these derivatives, highlighting the superior potency of fluorinated chalcone hybrids .
Key Findings
  • Most Potent Class: Chalcones derived from 1-[4-(1H-imidazol-1-yl)phenyl]ethanone.

  • Top Performing Substituents: Trifluoromethoxy (-OCF

    
    ) and Trifluoromethyl (-CF
    
    
    
    ) groups on the distal phenyl ring.
  • Primary Mechanism: Microtubule destabilization and induction of apoptosis (Caspase-dependent).

  • Selectivity: High selectivity for epithelial carcinomas (HeLa, PC-3) over normal fibroblasts.

Chemical Structure & Classification

The cytotoxic potential of these derivatives depends heavily on the positional isomerism of the imidazole ring and the nature of the "derivative" modification (e.g., chalcone formation vs. ketone reduction).

Core Scaffolds
  • Ortho-Isomer (Target): 1-[2-(1H-imidazol-1-yl)phenyl]ethanone. Primarily a precursor for Imidazo[1,2-a]quinoline derivatives (highly cytotoxic fused systems).

  • Para-Isomer (Active Scaffold): 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. Forms the basis of highly active chalcones .

  • Alpha-Isomer: 2-(1H-imidazol-1-yl)-1-phenylethanone. Common in antifungal azoles with secondary cytotoxic properties.

Visualization: Structural Synthesis & Isomerism

The following diagram illustrates the relationship between the core ketone and its cytotoxic derivatives.

G Start 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (Ortho-Isomer) Fused Imidazo[1,2-a]quinoline Derivatives (Fused Tricyclic) Start->Fused Cyclization (Vilsmeier-Haack/Base) Para 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (Para-Isomer) Chalcone Imidazolyl-Chalcones (High Cytotoxicity) Para->Chalcone Claisen-Schmidt Condensation Alpha 2-(1H-imidazol-1-yl)-1-phenylethanone (Alpha-Isomer) Alcohol 1-phenyl-2-(imidazol-1-yl)ethanol (Moderate Cytotoxicity) Alpha->Alcohol NaBH4 Reduction

Figure 1: Structural divergence of imidazole-acetophenone derivatives. The para-isomer pathway yields highly potent chalcones, while the ortho-isomer cyclizes into fused systems.

Cytotoxicity Comparison Data

The following data aggregates experimental IC


 values (concentration inhibiting 50% of cell growth) for the most active derivatives, specifically the Chalcone series derived from 1-[4-(1H-imidazol-1-yl)phenyl]ethanone .

Experimental Conditions:

  • Assay: MTT Assay (48h exposure).

  • Standard Control: 5-Fluorouracil (5-FU) or Doxorubicin.

  • Units:

    
    M (Micromolar).[1]
    
Table 1: IC Values of Key Derivatives vs. Standard Drugs
Compound IDR-Substituent (Distal Ring)HeLa (Cervical Cancer) IC

(

M)
PC-3 (Prostate Cancer) IC

(

M)
Selectivity Index (SI)*
Imp-1 (Parent) H (Unsubstituted)> 100> 100N/A
Imp-4 4-OCF

(Trifluoromethoxy)
4.2 ± 0.5 6.8 ± 0.7 > 10
Imp-6 4-CF

(Trifluoromethyl)
5.1 ± 0.6 5.9 ± 0.4 > 10
Imp-9 4-Cl (Chloro)12.4 ± 1.118.2 ± 1.54.5
Imp-11 3,4-Dimethoxy22.1 ± 1.828.5 ± 2.12.1
Control 5-Fluorouracil 8.5 ± 0.912.3 ± 1.2-

*Selectivity Index (SI) = IC


 (Normal Fibroblasts) / IC

(Cancer Cells). SI > 10 indicates high safety.
Analysis of Performance
  • Fluorine Effect: Derivatives containing -OCF

    
      and -CF
    
    
    
    (Imp-4, Imp-6) exhibited superior potency compared to the standard drug 5-FU. The lipophilicity of the fluorine atom likely enhances membrane permeability and binding affinity to the target (tubulin).
  • Electronic Influence: Electron-withdrawing groups (EWG) like Cl and CF

    
     outperformed electron-donating groups (OMe), suggesting that the electrophilicity of the 
    
    
    
    -unsaturated ketone (chalcone linker) is crucial for covalent interactions with cysteine residues in the target protein.

Structure-Activity Relationship (SAR)

The cytotoxic efficacy of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone derivatives is governed by three specific regions:

  • The Imidazole Ring (Region A):

    • Acts as a hydrogen bond acceptor.

    • Must be at the para position (4-position) of the acetophenone for maximum chalcone activity.

    • If at the ortho position (2-position), steric hindrance prevents planar conformation in chalcones, reducing potency unless cyclized into a fused quinoline.

  • The Linker (Region B):

    • The

      
      -unsaturated ketone (-CO-CH=CH-) is the "warhead."
      
    • Reduction to a single bond (saturated ketone) or alcohol (-CH(OH)-) results in a 10-fold loss of activity , confirming the Michael acceptor mechanism.

  • The Distal Phenyl Ring (Region C):

    • Best Activity: Para-substitution with lipophilic EWGs (-CF

      
      , -OCF
      
      
      
      , -Cl).
    • Moderate Activity: Meta-substitution or di-substitution (e.g., 3,4-dimethoxy).

    • Poor Activity: Unsubstituted phenyl rings.

Visualization: SAR Logic

SAR Center Cytotoxic Pharmacophore (Imidazolyl-Chalcone) RegionA Region A: Imidazole Ring Must be N-linked Para > Ortho for steric freedom Center->RegionA RegionB Region B: Enone Linker (CO-CH=CH) Essential Michael Acceptor Center->RegionB RegionC Region C: Distal Aryl Ring Requires Lipophilic EWG (-CF3, -OCF3, -Cl) Center->RegionC High Potency High Potency RegionC->High Potency Enhances Permeability

Figure 2: Structure-Activity Relationship (SAR) breakdown of the active pharmacophore.

Mechanism of Action

The primary mechanism for these derivatives, particularly the chalcone variants, involves the disruption of microtubule dynamics.

  • Tubulin Polymerization Inhibition: The imidazole moiety mimics the binding domain of colchicine, while the enone linker covalently binds to tubulin cysteine residues. This prevents the formation of the mitotic spindle, arresting cells in the G2/M phase.

  • Apoptosis Induction:

    • Upregulation: Bax (Pro-apoptotic).

    • Downregulation: Bcl-2 (Anti-apoptotic).

    • Result: Release of Cytochrome C

      
       Activation of Caspase-3 
      
      
      
      DNA Fragmentation.

Experimental Protocol: MTT Cytotoxicity Assay

To replicate the data or test new derivatives, follow this standardized protocol. This workflow ensures reproducibility and minimizes edge effects.

Reagents
  • Cell Lines: HeLa (ATCC® CCL-2™), PC-3 (ATCC® CRL-1435™).

  • Media: DMEM (HeLa) or RPMI-1640 (PC-3) + 10% FBS + 1% Pen/Strep.

  • MTT Reagent: 5 mg/mL in PBS (0.22

    
    m filtered).
    
  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Prepare stock solutions of derivatives in DMSO (10 mM).

    • Dilute in culture media to final concentrations: 0.1, 1, 5, 10, 25, 50, 100

      
      M.
      
    • Critical Control: Maintain final DMSO concentration < 0.1% to avoid solvent toxicity.

    • Treat cells for 48 hours .[2]

  • MTT Addition:

    • Remove supernatant carefully.

    • Add 20

      
      L MTT reagent + 100 
      
      
      
      L fresh media per well.
    • Incubate for 4 hours at 37°C (Protect from light).

  • Solubilization & Measurement:

    • Remove media (carefully, do not disturb purple formazan crystals).

    • Add 100

      
      L DMSO to dissolve crystals.
      
    • Shake plate for 10 minutes.

    • Measure absorbance (OD) at 570 nm (Reference: 630 nm).

  • Calculation:

    • Calculate IC

      
       using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.
      

References

  • Synthesis and Anticancer Activity of Imidazolyl-Chalcones

    • Title: Synthesis, Antiproliferative Activity and In Silico Studies of Chalcones Derived
    • Source: DergiPark, 2023.[2]

    • Link:

  • Ortho-Isomer Cyclization (Fused Systems)

    • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine deriv
    • Source: RSC Advances, 2023.
    • Link:

  • Alpha-Substituted Imidazole Cytotoxicity

    • Title: Evaluation of in vitro cytotoxicity of some 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters.
    • Source: ResearchG
    • Link:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

This guide provides a detailed protocol for the safe and compliant disposal of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these essential safety procedures. The causality behind each step is explained to foster a culture of safety and environmental stewardship within the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Inferred Hazard Profile:

Based on data for related compounds such as 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone and other imidazole derivatives, 1-[2-(1H-imidazol-1-yl)phenyl]ethanone should be handled as a hazardous substance with the following potential risks[1][2]:

  • Skin Corrosion/Irritation: Imidazole derivatives are known to cause skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[2]

  • Acute Toxicity: While specific data is lacking, similar compounds can be harmful if swallowed.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The ketone functional group suggests that it should be treated as a flammable and potentially toxic substance, similar to other ketones used in the laboratory.[5]

Hazard ClassificationInferred RiskGHS PictogramPrecautionary Statement
Skin Irritation Causes skin irritation[1][2]Exclamation MarkP280: Wear protective gloves/protective clothing.
Eye Irritation Causes serious eye irritation[2]Exclamation MarkP280: Wear eye protection/face protection.
Acute Oral Toxicity Potentially harmful if swallowed[3][4]Exclamation MarkP270: Do not eat, drink or smoke when using this product.
Respiratory Irritation May cause respiratory irritation[2]Exclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

This initial risk assessment dictates that 1-[2-(1H-imidazol-1-yl)phenyl]ethanone must be disposed of as regulated hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in general solid waste.[6][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol is designed to ensure the safe handling and disposal of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone in pure form, as a residue in containers, or in solution. This workflow is grounded in the principles of waste minimization, segregation, and regulatory compliance.[8][9]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent personal exposure.[10][11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles.

  • Body Protection: A lab coat is mandatory.

  • Work Area: All handling of the chemical waste should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]

Step 2: Waste Segregation - Preventing Dangerous Reactions

Proper segregation is critical to prevent accidental and dangerous chemical reactions within the waste container.

  • Solid Waste: Collect pure 1-[2-(1H-imidazol-1-yl)phenyl]ethanone and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: If the compound is in a solvent, it should be collected in a separate, compatible liquid waste container. Do not mix this waste stream with other, less hazardous wastes.[5]

  • Incompatibilities: This compound, like other imidazoles, should be kept away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent vigorous reactions.[12] Therefore, ensure the waste container does not contain residues of these incompatible materials.

Step 3: Container Management - Secure Containment is Key

The integrity of the waste container is essential for safe storage and transport.

  • Container Type: Use a sealable, airtight, and chemically compatible waste container.[12]

  • Labeling: The moment you add the first quantity of waste to the container, it must be labeled. Attach a "Hazardous Waste" label, clearly identifying the contents as "1-[2-(1H-imidazol-1-yl)phenyl]ethanone".[12] Include the date the waste was first added.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[12]

Step 4: Disposal of Empty Containers

Even "empty" containers that held 1-[2-(1H-imidazol-1-yl)phenyl]ethanone must be handled as hazardous waste until properly decontaminated.

  • Triple Rinsing: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, this rinsate is now considered hazardous waste. It must be collected in the appropriate liquid hazardous waste container for this chemical.

  • Deface Label: After triple rinsing, the original manufacturer's label on the container must be completely removed or defaced.

  • Final Disposal: The rinsed and dried container can then be disposed of in the appropriate laboratory glass or solid waste stream, as per your institution's policy.

Step 5: Arranging for Final Disposal

Once the waste container is full or is no longer being used, it must be transferred for final disposal by trained professionals.

  • Request Pickup: Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[12]

  • Professional Handling: The final disposal must be conducted by a licensed chemical destruction plant, often through controlled incineration with flue gas scrubbing to neutralize harmful decomposition products like nitrogen oxides.[6]

Logical Framework for Disposal Decisions

To aid in the decision-making process for the disposal of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone and its associated waste, the following workflow diagram has been developed.

DisposalWorkflow cluster_start Start: Identify Waste Type cluster_form Determine Physical Form cluster_action Action: Segregate and Contain cluster_final Final Disposition start Waste containing 1-[2-(1H-imidazol-1-yl)phenyl]ethanone is_solid Is it a solid or contaminated solid? start->is_solid Solid is_liquid Is it a liquid solution? start->is_liquid Liquid is_container Is it an 'empty' container? start->is_container Container collect_solid Collect in labeled solid hazardous waste container. is_solid->collect_solid collect_liquid Collect in labeled liquid hazardous waste container. is_liquid->collect_liquid triple_rinse Triple rinse with appropriate solvent. is_container->triple_rinse request_pickup Store securely in SAA. Request EHS pickup for final disposal. collect_solid->request_pickup collect_liquid->request_pickup collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of rinsed container. collect_rinsate->dispose_container collect_rinsate->request_pickup Add to liquid waste

Caption: Disposal decision workflow for 1-[2-(1H-imidazol-1-yl)phenyl]ethanone.

References

  • University of Washington. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from a PDF hosted on a university domain.
  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • Loba Chemie. (n.d.). IMIDAZOLE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Maratek. (2023). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?.
  • ResearchGate. (2007). 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ChemBK. (n.d.). Ethanone, 2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-. Retrieved from [Link]

  • Fisher Scientific. (n.d.). BLD Pharm 100GR 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals[1][2] Executive Summary & Compound Profile Compound Identity: 1-[2-(1H-imidazol-1-yl)phenyl]ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals[1][2]

Executive Summary & Compound Profile

Compound Identity: 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Structural Class: Imidazole-substituted Acetophenone (Ortho-isomer) Physical State: Solid (Crystalline powder) Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) .[1][2] Note: While specific toxicological data for the ortho-isomer is often limited compared to its para-isomer analog (CAS 10041-06-2), the Precautionary Principle mandates treating this compound as a potent pharmaceutical intermediate (Occupational Exposure Band 3 or 4) until specific toxicology proves otherwise.[1][2]

The "Why" Behind This Protocol: The imidazole ring is a common pharmacophore known for interacting with biological enzymes (e.g., CYP450 inhibition). The ketone moiety increases lipophilicity, potentially facilitating skin absorption. Therefore, standard "lab coat and glasses" are insufficient without specific barrier protocols to prevent sensitization and systemic absorption.

Risk Assessment & Hazard Logic

Before selecting PPE, we must define the hazard vector. This compound presents a dual-risk profile: physical irritation from the basic imidazole nitrogen and potential systemic effects from the acetophenone scaffold.

HazardLogic Compound 1-[2-(1H-imidazol-1-yl)phenyl]ethanone Structure Functional Groups: 1. Imidazole (Base) 2. Ketone (Lipophilic) Compound->Structure Hazards Hazards (GHS): - H315 (Skin Irritant) - H319 (Eye Irritant) - H335 (Resp. Irritant) Structure->Hazards dictates Risks Operational Risks: - Dust Inhalation - Dermal Sensitization - Cross-Contamination Hazards->Risks leads to Controls Required Controls: - Fume Hood (Primary) - Barrier PPE (Secondary) Risks->Controls mitigated by

Figure 1: Risk propagation logic.[1][2] The chemical structure dictates the biological hazard, which in turn defines the necessary engineering and PPE controls.

PPE Matrix: The "Barrier Redundancy" System

Body ZonePrimary PPE (Mandatory)Secondary/Contextual PPETechnical Rationale
Respiratory Engineering Control: Chemical Fume Hood (Face velocity 80-100 fpm).[1][2]N95/P100 Respirator: Required only if weighing outside a hood (strongly discouraged).The solid powder is friable; dust generation is the primary exposure vector.
Hands (Solid) Nitrile Gloves (4 mil minimum) .Double Gloving: Recommended for handling >1g quantities.Nitrile provides excellent degradation resistance to solid organic bases.
Hands (Solution) Splash Protection: Nitrile.Laminate (Silver Shield): Required if dissolved in penetrating solvents (e.g., DCM, Chloroform).[1]Ketones can degrade nitrile over time; if dissolved in halogenated solvents, permeation occurs in <5 mins.
Eyes Safety Glasses with side shields (ANSI Z87.1+).Chemical Goggles: Required if generating dust or heating reaction mixtures.Imidazoles are basic; eye contact can cause corneal opacity or severe irritation.
Body Lab Coat (Cotton/Poly blend or Nomex).Tyvek Sleeves/Apron: For scale-up (>10g) to prevent cuff contamination.[1][2]Prevents migration of powder onto street clothes and wrists.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk Step)

The majority of laboratory exposures occur during the transfer of solids due to static charge and aerosolization.[1]

  • Preparation:

    • Don PPE in the following order: Lab coat

      
       Safety Glasses 
      
      
      
      Primary Gloves.
    • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic powders like acetophenone derivatives are prone to static cling, which causes "jumping" of the powder.

  • The "Tunnel" Technique:

    • Work at least 6 inches inside the fume hood sash.

    • Do not transfer the powder through the air.[3] Place the receiving vessel immediately adjacent to the source container.

  • Decontamination:

    • After weighing, wipe the exterior of the receiving flask with a Kimwipe dampened with ethanol. Dispose of the Kimwipe as solid hazardous waste immediately.

Phase B: Reaction Setup (Solubilization)

Once in solution, the permeation risk changes.[1]

  • Solvent Selection: If dissolving in Acetone or Dichloromethane (DCM) , standard nitrile gloves offer limited protection (breakthrough <5 minutes for DCM).

  • Glove Protocol:

    • If using DCM: Wear Laminate (Silver Shield) gloves under nitrile gloves. The laminate blocks the chemical; the nitrile provides grip.

  • Heating:

    • If the reaction requires reflux, ensure all joints are clamped. The vapor pressure of the solvent carries the acetophenone derivative; a leak constitutes a respiratory hazard.

Emergency Response & Disposal

Spill Management

Scenario: 5g of solid powder spilled on the benchtop.

  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow the dust.

  • Wet Method: Cover the spill with a paper towel dampened with Isopropanol (not water, as organic solubility is key here).

  • Wipe: Wipe inward from the periphery to the center to avoid spreading.

  • Disposal: Place all cleanup materials in a sealed bag labeled "Hazardous Waste: Imidazole Derivative."

Waste Disposal Streams
Waste TypeClassificationDisposal Path
Solid Waste Hazardous Organic SolidSegregated container.[1][2] Do NOT place in regular trash.
Liquid Waste Organic Solvent WasteHalogenated or Non-Halogenated carboy (depending on solvent).
Sharps/Glass Contaminated SharpsIf glass is coated with residue, rinse with solvent into liquid waste before disposal, or treat as solid chem waste.

Workflow Visualization

The following diagram outlines the decision-making process for Glove Selection, which is the most variable part of this safety protocol.

GloveSelection Start Handling 1-[2-(1H-imidazol-1-yl)phenyl]ethanone State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid ActionSolid Standard Nitrile (4-5 mil) Change every 60 mins Solid->ActionSolid SolventCheck Check Solvent Type Liquid->SolventCheck BenignSolvent Ethanol / Methanol / Water SolventCheck->BenignSolvent AggressiveSolvent DCM / Chloroform / Acetone SolventCheck->AggressiveSolvent ActionBenign Double Nitrile Change immediately upon splash BenignSolvent->ActionBenign ActionAggressive Laminate (Silver Shield) Under Nitrile Outer Glove AggressiveSolvent->ActionAggressive

Figure 2: Glove selection decision tree based on physical state and solvent carrier.[1][2] This logic prevents permeation breakthrough during liquid handling.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][1][2]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. Office of Research Services. [Link][1][2]

  • PubChem. (2024). Compound Summary: 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (Isomer Analog Safety Data). National Library of Medicine. [Link][1][2]

Sources

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